molecular formula C10H13N3O3 B7864341 (S)-2-Amino-N-(4-nitro-benzyl)-propionamide

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide

Katalognummer: B7864341
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: XELDMMLRFWNMOD-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-N-(4-nitro-benzyl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-(4-nitro-benzyl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-2-4-9(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELDMMLRFWNMOD-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Utility and Applications of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide in Fluorogenic Protease Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of protease characterization and drug discovery, the design of internally quenched fluorogenic substrates is paramount for high-throughput kinetic profiling. At the core of many of these substrates lies (S)-2-Amino-N-(4-nitro-benzyl)-propionamide —commonly referred to in the literature as L-Alanine 4-nitrobenzylamide or the Ala-Nba moiety. This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural chemistry, synthesis methodologies, and its critical role as a Förster Resonance Energy Transfer (FRET) quencher building block in enzymatic assays.

Structural Chemistry and the FRET Quenching Mechanism

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide is a chiral amino acid derivative composed of an L-alanine core whose C-terminus has been amidated with a 4-nitrobenzylamine group.

Mechanistic Causality in Structural Design

The utility of this molecule in biochemical assays is derived from the synergistic function of its two primary structural components:

  • The (S)-2-Aminopropionamide (L-Alanine) Core: The strict S-stereochemistry ensures that the molecule mimics a natural peptide bond. When incorporated into a synthetic substrate, this L-alanine residue typically occupies the P1′ or P2′ position within the protease active site, dictating substrate specificity and ensuring proper alignment of the scissile bond[1].

  • The 4-Nitrobenzyl (Nba) Group: The nitro group (-NO₂) is a potent electron-withdrawing moiety. It functions as a highly efficient "dark quencher." Because the broad absorption spectrum of the 4-nitrobenzyl group heavily overlaps with the emission spectrum of common fluorophores like 2-aminobenzoyl (Abz,

    
     nm), it enables highly efficient intramolecular quenching via FRET when the peptide is intact[2].
    

FRET_Mechanism Substrate Intact Fluorogenic Substrate Abz - [Peptide Sequence] - Nba (Fluorescence Quenched via FRET) Cleavage Proteolytic Cleavage Hydrolysis of Scissile Bond Substrate->Cleavage Enzyme Target Protease (e.g., LasB, 20S Proteasome) Enzyme->Cleavage Catalysis Product1 Abz-Peptide Fragment (Fluorescent Emission at 415 nm) Cleavage->Product1 Product2 Peptide-Nba Fragment (Quencher Diffuses Away) Cleavage->Product2

Caption: Mechanism of FRET-based protease assays utilizing the Nba quencher moiety.

Synthesis Methodology: Constructing the Building Block

To utilize (S)-2-Amino-N-(4-nitro-benzyl)-propionamide as a C-terminal cap in peptide synthesis, it must first be synthesized with high enantiomeric purity. The following protocol outlines the solution-phase synthesis of this building block.

Step-by-Step Synthesis Protocol
  • Amide Coupling:

    • Dissolve 1.0 eq of Boc-L-Alanine and 1.1 eq of 4-nitrobenzylamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

    • Causality Check: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C. Why HATU? Standard coupling reagents (like EDC/NHS) can lead to the formation of oxazolone intermediates, causing racemization at the chiral

      
      -carbon. HATU suppresses this pathway, preserving the strict (S)-configuration required for enzymatic recognition.
      
    • Stir at room temperature for 4 hours.

  • Purification:

    • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amines and coupling byproducts. Dry over Na₂SO₄ and concentrate.

  • Deprotection (Self-Validating Step):

    • Treat the protected intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the Boc-protected mass peak and the emergence of the free amine mass (

      
       m/z) validates complete deprotection.
      
    • Evaporate the solvent and precipitate the final (S)-2-Amino-N-(4-nitro-benzyl)-propionamide as a TFA salt using cold diethyl ether.

Synthesis A Boc-L-Alanine (Chiral Core) C Amide Coupling HATU / DIPEA / DMF A->C B 4-Nitrobenzylamine (Quencher Precursor) B->C D Boc-Ala-NH-Bzl(4-NO2) (Protected Intermediate) C->D Minimizes Racemization E Boc Deprotection TFA / DCM D->E F (S)-2-Amino-N-(4-nitro-benzyl) -propionamide E->F Yield >90%, Ready for Peptide Elongation

Caption: Workflow for the synthesis of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide.

Applications in Protease Kinetic Profiling

Once synthesized, the free N-terminal amine of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide is sequentially coupled to other amino acids to build specific protease substrates.

20S Proteasome (BrAAP Activity)

The multicatalytic 20S proteasome possesses a branched-chain amino acid preferring peptidase (BrAAP) activity. Researchers developed the substrate Abz-Gly-Pro-Ala-Leu-Ala-Nba to continuously monitor this specific activity. The proteasome cleaves exclusively at the Leu-Ala bond, separating the Abz fluorophore from the Nba quencher, allowing for real-time kinetic tracking and inhibitor screening[2].

Pseudomonas aeruginosa Elastase (LasB)

LasB is a critical metalloprotease virulence factor in P. aeruginosa infections. The substrate Abz-Ala-Gly-Leu-Ala-Nba (Abz-AGLA-Nba) is the gold standard for evaluating LasB activity and screening competitive inhibitors. Cleavage occurs rapidly, and the robust quenching efficiency of the Nba group ensures a near-zero background fluorescence, maximizing the signal-to-noise ratio[3]. Nba-modified substrates have also been pivotal in mapping the activation of human plasma prekallikrein by pseudomonal elastase[4].

Quantitative Kinetic Data Summary

The table below summarizes the kinetic parameters of various proteases against substrates terminating in the Ala-Nba moiety:

Target EnzymeSubstrate SequenceScissile Bond

(

M)

(s

)

(M

s

)
20S Proteasome (BrAAP) [2]Abz-Gly-Pro-Ala-Leu-Ala-NbaLeu-AlaN/AN/A13,000
Pseudomonal Elastase (LasB) [4]Abz-Ser-Thr-Arg-Ile-Val-NbaArg-Ile1181.5613,300
Crotalus atrox Toxin (Ht-c) [1]Abz-Ala-Gly-Leu-Ala-NbaLeu-Ala~150~2.1~14,000

*Note: For the 20S proteasome, individual


 and 

values are often difficult to isolate due to the multicatalytic nature of the complex, hence specificity constants (

) are reported.

Self-Validating Experimental Protocol: Continuous Fluorometric Assay

To guarantee reproducibility and scientific integrity, the following protocol for utilizing Nba-containing substrates incorporates built-in validation steps.

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2.5 mM CaCl₂, 0.05% Brij-35. (Causality: Brij-35 is a non-ionic detergent critical for preventing the highly hydrophobic Nba-peptide from adsorbing to the polystyrene walls of the microplate, which would artificially lower the apparent substrate concentration).

  • Substrate Stock: 10 mM Abz-AGLA-Nba in anhydrous DMSO.

  • Enzyme: Purified LasB Elastase (10 nM final concentration).

Execution Steps:

  • Preparation: Dilute the substrate stock into the assay buffer to a final concentration of 50

    
    M. Load 90 
    
    
    
    L per well into a black, flat-bottom 96-well microplate.
  • Baseline Validation (Critical): Place the plate in a fluorescence microplate reader (

    
     nm, 
    
    
    
    nm). Record fluorescence for 5 minutes before adding the enzyme.
    • Validation: A flat baseline proves that the substrate is stable, not undergoing spontaneous hydrolysis, and that the Nba group is efficiently quenching the Abz fluorophore.

  • Initiation: Add 10

    
    L of the LasB enzyme (or buffer for the negative control) to the wells.
    
  • Kinetic Monitoring: Record the fluorescence continuously every 30 seconds for 30 minutes at 37°C.

  • Inhibition Control: In parallel wells, pre-incubate the enzyme with 10

    
    M Phosphoramidon (a known metalloprotease inhibitor) for 15 minutes before adding the substrate.
    
    • Validation: Complete suppression of the fluorescent signal in these wells confirms that the observed cleavage is exclusively mediated by the target protease and not by contaminating hydrolases[5].

References

  • Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models ACS Infectious Diseases URL:[Link][3]

  • Kinetic Studies of the Branched Chain Amino Acid Preferring Peptidase Activity of the 20S Proteasome: Development of a Continuous Assay and Inhibition by Tripeptide Aldehydes and clasto-Lactacystin β-Lactone Biochemistry (ACS Publications) URL:[Link][2]

  • Activation of human plasma prekallikrein by Pseudomonas aeruginosa elastase. II. Kinetic analysis and identification of scissile bond of prekallikrein in the activation PubMed (Biochimica et Biophysica Acta) URL:[Link][4]

  • Substrate specificities and inhibition of two hemorrhagic zinc proteases Ht-c and Ht-d from Crotalus atrox venom PubMed (Biochemistry) URL:[Link][1]

  • Product Inhibition in Native-State Proteolysis PMC - NIH (PLoS One) URL:[Link][5]

Sources

An In-depth Technical Guide to H-Ala-NH-Bzl(NO2): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, peptide-based molecules and their derivatives are of paramount importance. They serve as foundational scaffolds for novel therapeutics, probes for elucidating biological pathways, and tools for diagnostic assays. Among these, H-Ala-NH-Bzl(NO2), scientifically known as L-Alanyl-p-nitrobenzylamide, is a noteworthy compound. Its structure, combining the fundamental amino acid L-alanine with a p-nitrobenzylamide moiety, makes it a versatile building block and a subject of interest for researchers in medicinal chemistry and chemical biology.

This technical guide provides a comprehensive overview of H-Ala-NH-Bzl(NO2), from its fundamental molecular characteristics to its synthesis, potential applications, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties of H-Ala-NH-Bzl(NO2)

The precise molecular characteristics of a compound are critical for its application in research and development. The molecular formula and weight of H-Ala-NH-Bzl(NO2) are summarized in the table below.

PropertyValue
Chemical Name L-Alanyl-p-nitrobenzylamide
Abbreviation H-Ala-NH-Bzl(NO2)
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 239.23 g/mol
Canonical SMILES CC(C(=O)NCC1=CC=C(C=C1)[O-])N
InChI Key InChI=1S/C10H13N3O3/c1-7(11)9(14)12-6-8-2-4-10(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1

Synthesis of H-Ala-NH-Bzl(NO2)

The synthesis of H-Ala-NH-Bzl(NO2) involves the formation of a stable amide bond between the carboxyl group of L-alanine and the amino group of p-nitrobenzylamine. This can be achieved through several established peptide coupling methodologies, including both chemical and enzymatic approaches.

Chemical Synthesis Workflow

A common and effective method for the chemical synthesis of H-Ala-NH-Bzl(NO2) involves the use of a coupling agent to facilitate the amide bond formation. A generalized workflow for this process is depicted below.

cluster_0 Step 1: Protection of L-Alanine cluster_1 Step 2: Activation and Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A N-protected L-Alanine D Activated L-Alanine A->D Activation B L-Alanine B->A Protection C Protecting Group (e.g., Boc, Cbz) C->A G Protected H-Ala-NH-Bzl(NO2) D->G Coupling E Coupling Agent (e.g., DCC, HOBt) E->D F p-Nitrobenzylamine F->G H H-Ala-NH-Bzl(NO2) G->H Deprotection J Purified H-Ala-NH-Bzl(NO2) H->J Purification I Deprotecting Agent (e.g., TFA, H₂/Pd) I->H K Chromatography (e.g., HPLC) K->J

Beyond the Methylene Bridge: A Technical Guide to Ala-pNA and Ala-4-nitrobenzylamide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic peptide substrates, seemingly minor structural modifications can fundamentally alter the physicochemical properties and detection modalities of an assay. L-Alanine p-nitroanilide (Ala-pNA) and L-Alanine 4-nitrobenzylamide (Ala-Nba) represent a classic example of this phenomenon. While they differ by only a single methylene (-CH₂-) bridge, this structural divergence dictates their distinct roles in enzymology: Ala-pNA serves as a direct chromogenic substrate for exopeptidases, whereas the Nba moiety functions as a highly efficient dark quencher in Förster Resonance Energy Transfer (FRET) assays for endopeptidases. This whitepaper details the chemical causality, enzymatic applications, and standardized protocols for utilizing both compounds in drug development and kinetic screening.

Chemical and Electronic Disparities: The Methylene Effect

The functional difference between these two substrates is rooted in their electronic conjugation systems.

L-Alanine p-nitroanilide (Ala-pNA): In Ala-pNA, the amide bond connects the carbonyl group of alanine directly to the nitrogen of p-nitroaniline[1]. Before enzymatic cleavage, the lone pair on the amide nitrogen is engaged in resonance with the carbonyl group, which limits its delocalization into the p-nitrophenyl ring. Upon hydrolysis by an aminopeptidase, free p-nitroaniline (pNA) is released. The amine lone pair is now fully available to delocalize into the aromatic ring, interacting with the strongly electron-withdrawing para-nitro group. This extended "push-pull" conjugated system significantly lowers the energy gap for the


 transition, shifting the absorption maximum into the visible spectrum (~405 nm), yielding a bright yellow color[2].

L-Alanine 4-nitrobenzylamide (Ala-Nba): Ala-Nba contains a critical structural divergence: a single sp³-hybridized methylene group (-CH₂-) inserted between the amide nitrogen and the aromatic ring. This methylene bridge acts as an electronic insulator, completely disrupting the


-resonance between the nitrogen lone pair and the p-nitrophenyl ring. Consequently, neither the intact substrate nor the cleaved product (4-nitrobenzylamine) possesses the extended conjugation required to absorb visible light. Instead of acting as a visible chromophore, the 4-nitrobenzylamide moiety is utilized as a highly efficient dark quencher in FRET applications, capable of absorbing emission energy from paired fluorophores[3].

StructuralLogic Sub1 Ala-pNA Conjugated Amide Bond Enz1 Aminopeptidase Sub1->Enz1 Prod1 p-Nitroaniline (pNA) Absorbance @ 405 nm Enz1->Prod1 Sub2 Abz-Peptide-Nba FRET Quenched State Enz2 Endopeptidase (e.g., LasB) Sub2->Enz2 Prod2 Separated Abz & Nba Fluorescence @ 415 nm Enz2->Prod2

Logical flow of signal generation for chromogenic (Ala-pNA) vs. FRET (Nba) enzymatic substrates.

Enzymatic Targets and Assay Modalities

Because of their distinct electronic properties, these two moieties serve entirely different roles in assay design.

  • Aminopeptidases and Ala-pNA: Ala-pNA functions as a complete, standalone chromogenic substrate. It is primarily used to assay exopeptidases, such as L-alanine aminopeptidase (AAP), which cleave the N-terminal amino acid to release the quantifiable pNA chromophore[4].

  • Endopeptidases and the Nba Quencher: Ala-Nba is rarely used alone. The Nba group is typically conjugated to the C-terminus of a longer peptide sequence, paired with an N-terminal fluorophore like 2-aminobenzoyl (Abz). For example, the internally quenched substrate Abz-Ala-Gly-Leu-Ala-Nba is widely utilized to monitor the endopeptidase activity of Pseudomonas aeruginosa elastase (LasB)[5].

Quantitative Data Comparison

PropertyL-Alanine p-nitroanilide (Ala-pNA)L-Alanine 4-nitrobenzylamide (Ala-Nba)
Chemical Formula C₉H₁₁N₃O₃C₁₀H₁₃N₃O₃ (as free base)
Conjugation Status Extended push-pull conjugationInsulated by methylene bridge
Primary Detection Modality Direct Colorimetry (Absorbance)Fluorescence Resonance Energy Transfer (FRET)
Signal Readout 405 nm (Yellow)Dependent on paired fluorophore (e.g., 415 nm for Abz)
Target Enzyme Class Aminopeptidases (e.g., APN/CD13)Endopeptidases (e.g., LasB, 20S Proteasome)
Role in Assay Complete Chromogenic SubstrateC-terminal Quencher Moiety

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols incorporate self-validating control loops, ensuring that signal generation is strictly a function of enzymatic catalysis.

Protocol A: High-Throughput Colorimetric Assay for Aminopeptidase using Ala-pNA

Causality: The intact Ala-pNA substrate absorbs minimally at 405 nm. By continuously monitoring the increase in absorbance at this wavelength, researchers can directly quantify the rate of pNA release, which is directly proportional to aminopeptidase activity.

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5).

  • Substrate Dilution: Dissolve Ala-pNA in DMSO to create a 100 mM stock. Dilute into the assay buffer to achieve a final concentration range of 0.1 mM to 2.0 mM. Control Check: Ensure DMSO concentration does not exceed 2% in the final well to prevent enzyme denaturation.

  • Enzyme Equilibration: Pre-incubate L-alanine aminopeptidase (AAP) in the assay buffer at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the substrate dilution to 90 µL of the enzyme solution in a 96-well microplate.

  • Kinetic Readout: Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol B: FRET-Based Kinetic Assay for Pseudomonas Elastase (LasB)

Causality: The intact Abz-Ala-Gly-Leu-Ala-Nba peptide exhibits quenched fluorescence due to the proximity of the Abz donor and Nba acceptor. Cleavage at the Leu-Ala bond separates the pair, preventing non-radiative energy transfer and yielding a quantifiable fluorescent signal[5].

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.2) supplemented with 2.5 mM CaCl₂ to maintain metalloprotease structural integrity.

  • Substrate Dilution: Prepare Abz-Ala-Gly-Leu-Ala-Nba stock in DMF. Dilute in assay buffer to a working range of 20 µM to 150 µM.

  • Enzyme Equilibration: Dilute LasB to a working concentration of 1 ng/well in the assay buffer.

  • Reaction Initiation: Combine substrate and enzyme in a black, flat-bottom 96-well plate to minimize background fluorescence scattering.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 330-340 nm; Emission: 415 nm) at 37°C for 60 minutes.

Workflow Step1 1. Prepare Substrate Dilution Series (20 µM to 1000 µM) Step3 3. Initiate Reaction Mix Substrate and Enzyme Step1->Step3 Step2 2. Equilibrate Enzyme in Buffer (e.g., Tris-HCl, pH 7.2) Step2->Step3 Step4 4. Continuous Kinetic Readout (Absorbance or Fluorescence) Step3->Step4 Step5 5. Calculate Kinetic Parameters (Km, Vmax via Lineweaver-Burk) Step4->Step5

Standardized experimental workflow for determining enzyme kinetics using synthetic substrates.

Kinetic Considerations: Product Inhibition

When utilizing FRET substrates containing the Nba quencher, researchers must account for product inhibition. The accumulation of cleavage products (such as Ala-Nba) can lead to the formation of stable enzyme-product complexes that sequester the free enzyme, causing deviations from first-order kinetics during native-state proteolysis[6]. To ensure self-validating kinetic data, continuous assays must be strictly restricted to the initial rate (


) phase, ensuring that less than 10% of the initial substrate is consumed before calculating Michaelis-Menten parameters.

References

  • Ala-pNA | PEPTIDE INSTITUTE, INC. - peptide.co.jp - 1

  • L-Alanine 4-nitroanilide proteasesubstrate 31796-55-1 - Sigma-Aldrich - sigmaaldrich.com - 4

  • 4-Nitroaniline – Knowledge and References - Taylor & Francis - taylorandfrancis.com - 2

  • Enzyme Kinetic Measurements for a Combinatorial Library of Inhibitors of Pseudomonas Elastase - Technology Networks - technologynetworks.com - 5

  • Product Inhibition in Native-State Proteolysis | PLOS One - plos.org - 6

  • Kinetic Studies of the Branched Chain Amino Acid Preferring Peptidase Activity of the 20S Proteasome - ResearchGate - researchgate.net - 3

Sources

Technical Whitepaper: (S)-2-Amino-N-(4-nitrobenzyl)propanamide – Structural Utility and Application in FRET-Based Protease Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Enzymology, and High-Throughput Screening (HTS)

Executive Summary

In the landscape of biochemical assay development, certain molecular fragments serve as invisible engines driving critical discoveries. (S)-2-amino-N-(4-nitrobenzyl)propanamide is one such fragment. While rarely discussed as a standalone therapeutic entity, it is an indispensable C-terminal building block in the synthesis of internally quenched fluorogenic substrates [1].

As a Senior Application Scientist, I frequently encounter assay designs that fail due to poor substrate kinetics or unstable fluorophore-quencher pairs. By leveraging the electron-withdrawing properties and compact steric profile of the 4-nitrobenzyl group, researchers can construct highly efficient Förster Resonance Energy Transfer (FRET) systems. This whitepaper deconstructs the chemical synonyms, mechanistic causality, and self-validating protocols surrounding this vital compound, focusing on its integration into the gold-standard metalloprotease substrate: Abz-AGLA-Nba [2].

Chemical Identity and Synonyms

Nomenclature in peptide synthesis often varies between IUPAC standards, commercial catalogs, and legacy literature. Recognizing the synonyms of (S)-2-amino-N-(4-nitrobenzyl)propanamide is critical for accurate procurement and literature review. Structurally, the compound consists of an L-alanine residue where the C-terminal carboxylic acid has been converted into an amide bearing a 4-nitrobenzyl group.

Table 1: Chemical Synonyms and Structural Identifiers
ParameterIdentifier / Value
IUPAC Name (2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide
Common Synonyms L-Alanine 4-nitrobenzylamide; Ala-p-nitrobenzylamide; H-Ala-NH-Bzl(4-NO2); N-(4-nitrobenzyl)-L-alaninamide
Molecular Formula C₁₀H₁₃N₃O₃
Primary Utility C-terminal dark quencher building block in FRET peptides
Associated CAS (Full Peptide) 100307-95-7 (Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide) [1]

Mechanistic Causality: The Role of the 4-Nitrobenzylamide Moiety

In FRET-based assay design, the selection of a quencher is never arbitrary. The causality behind choosing (S)-2-amino-N-(4-nitrobenzyl)propanamide over alternative quenchers (such as DABCYL or BHQ) lies in two fundamental principles: Spectral Overlap and Steric Preservation .

  • Spectral Overlap: The nitroaromatic ring provides a broad absorbance spectrum in the 300–400 nm range. This perfectly overlaps with the emission spectrum of the 2-aminobenzoyl (Abz) fluorophore (which emits at ~415 nm). When intact, the proximity of the Abz donor and the 4-nitrobenzyl acceptor allows for highly efficient non-radiative energy transfer, keeping the background signal near zero.

  • Steric Preservation: The relatively compact size of the 4-nitrobenzyl group ensures that the substrate mimics the natural peptide backbone. If a bulky azo-dye quencher were used, it could induce steric clash within the S2' or S3' subsites of the target metalloprotease, artificially inflating the Michaelis constant (

    
    ) and masking the true physiological relevance of the assay.
    

FRET_Mechanism cluster_intact Intact Substrate (Quenched) cluster_cleaved Cleaved Products (Fluorescent) Abz Abz (Fluorophore) Peptide Ala-Gly-Leu-Ala Abz->Peptide Nba Nba (Quencher) Abz->Nba FRET Peptide->Nba Enzyme Metalloprotease Peptide->Enzyme Cleavage Abz_cleaved Abz-Ala-Gly Enzyme->Abz_cleaved Nba_cleaved Leu-Ala-Nba Enzyme->Nba_cleaved Emission Fluorescence (415 nm) Abz_cleaved->Emission

Fig 1: FRET cleavage mechanism of the Abz-AGLA-Nba substrate by metalloproteases.

Primary Application: Abz-AGLA-Nba and Metalloendopeptidases

The most prominent derivative incorporating this building block is Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide (Abz-AGLA-Nba) . This peptide is the gold-standard substrate for evaluating neutral metalloendopeptidases, including thermolysin, enkephalinase (NEP 24.11), and Pseudomonas aeruginosa elastase (LasB) [3, 4].

From a drug development perspective, LasB is a critical virulence factor in P. aeruginosa infections, responsible for degrading host tissue and evading the immune system. High-throughput screening (HTS) for novel anti-virulence antibiotics relies heavily on the reliable cleavage of Abz-AGLA-Nba to identify potent LasB inhibitors [3].

Table 2: Kinetic Parameters of Abz-AGLA-Nba (Representative Data)
Target EnzymePrimary Cleavage SiteRepresentative

(µM)
Application Focus
P. aeruginosa LasB Gly - Leu15 - 25Anti-virulence drug discovery [3]
Thermolysin Gly - Leu20 - 30Enzyme kinetics & structural biology [4]
Enkephalinase (NEP) Gly - Leu40 - 50Neurological & cardiovascular research [4]

Self-Validating Experimental Protocol: HTS Protease Assay

An assay is only as reliable as its controls. To ensure data integrity in drug screening, the following protocol for LasB inhibition is designed as a self-validating system . By strictly comparing the uninhibited enzyme reaction against a fully inhibited baseline, researchers can calculate the Z'-factor to ensure that any observed signal reduction is due to true molecular inhibition rather than assay drift, inner-filter effects, or substrate precipitation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2). Causality Note: Calcium is essential for the structural stability of metalloproteases; omitting it will lead to rapid enzyme autolysis.

  • Substrate Solubilization: Dissolve Abz-AGLA-Nba in anhydrous DMSO to create a 10 mM stock. Store in dark aliquots at -20°C [2].

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, incubate 2 nM LasB with test compounds for 30 minutes at 37°C.

    • Self-Validation Controls: Include a positive control inhibitor (e.g., 1 mM 1,10-phenanthroline, a potent zinc chelator) to establish the baseline (0% activity), and a vehicle control (DMSO only) to establish the maximum velocity (

      
      ) [3]. Final DMSO concentration must remain 
      
      
      
      5%.
  • Reaction Initiation: Add the Abz-AGLA-Nba substrate to a final concentration of 20 µM to initiate the reaction.

  • Kinetic Measurement: Immediately read fluorescence continuously for 30 minutes using a microplate reader set to Excitation = 340 nm and Emission = 415 nm .

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Compute the IC₅₀ values using non-linear regression. Validate the run by ensuring the Z'-factor is > 0.5.
    

Assay_Workflow Step1 1. Reagent Preparation Buffer + Enzyme Step2 2. Inhibitor Incubation 30 min at 37°C Step1->Step2 Step3 3. Substrate Addition Add Abz-AGLA-Nba Step2->Step3 Step4 4. Kinetic Readout Ex: 340nm / Em: 415nm Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for protease inhibitors.

Conclusion

The utility of (S)-2-amino-N-(4-nitrobenzyl)propanamide extends far beyond its simple chemical structure. As the critical quenching moiety in substrates like Abz-AGLA-Nba, it enables the precise, real-time kinetic monitoring of metalloendopeptidases. By understanding the mechanistic causality of its spectral and steric properties, assay scientists can confidently deploy this compound in high-throughput screening environments to discover the next generation of anti-virulence therapeutics.

References

  • TU Dublin. "Disarming Pseudomonas aeruginosa virulence by the inhibitory action of 1,10-phenanthroline-5,6-dione-based compounds: Elastase B (lasB) as a chemotherapeutic target". Arrow@TU Dublin. Available at:[Link]

Advanced Applications of 4-Nitrobenzylamine and 4-Nitrobenzyl Derivatives in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal protection strategies, and bioreductive prodrug design.

Executive Summary & Mechanistic Rationale

In the highly demanding field of complex peptide synthesis and peptidomimetic drug development, achieving absolute chemoselectivity is paramount. 4-Nitrobenzylamine (4-NBA) and its derivatives—specifically the 4-nitrobenzyl (pNB) protecting groups and 4-nitrobenzyl oxycarbonyl (4-NBOC) linkers—provide a powerful suite of tools for researchers.

The utility of the 4-nitrobenzyl moiety is rooted in fundamental physical organic chemistry. The strong electron-withdrawing nature of the nitro (


) group, acting through both inductive and resonance effects, severely destabilizes any developing positive charge on the benzylic carbon. Because standard acidolytic deprotection (e.g., using Trifluoroacetic Acid [TFA] or Hydrogen Fluoride [HF]) proceeds via an 

-like mechanism involving a benzylic cation intermediate, the pNB group remains virtually impervious to extreme acidic conditions [1].

Cleavage is achieved through an "electronic switch." By reducing the electron-withdrawing nitro group to an electron-donating amino (


) group, the resulting p-aminobenzyl intermediate becomes highly labile, allowing for mild, orthogonal cleavage or spontaneous self-immolation.

Orthogonal Protection of Cysteine and Selenocysteine

During Solid-Phase Peptide Synthesis (SPPS), particularly in Boc-chemistry, standard protecting groups like Acetamidomethyl (Acm) or 4-Methoxybenzyl (Mob) often suffer from premature cleavage or instability during repeated TFA exposures and final HF cleavage. The pNB group has emerged as a superior, highly stable alternative for Cysteine (Cys) and Selenocysteine (Sec) protection [1].

Comparative Stability Profile

The table below summarizes the quantitative and qualitative stability of common Cys/Sec protecting groups during Boc-SPPS workflows.

Protecting GroupTFA Stability (60°C, 1h)HF Stability (0°C, 1h)Primary Cleavage MechanismOrthogonality
4-Methoxybenzyl (Mob) Low (Degrades)Low (Cleaves)Acidolysis (Strong Acid)Poor
Acetamidomethyl (Acm) Moderate (Partial Loss)Moderate (Partial Loss)Electrophilic (Iodine)Moderate
4-Nitrobenzyl (pNB) High (Intact) High (Intact) Reduction

Oxidation
Excellent
Experimental Protocol: Deprotection and Disulfide Formation of Cys(pNB)

This methodology outlines a self-validating, two-step one-pot system for the removal of pNB and the simultaneous formation of intramolecular disulfide bonds.

Step 1: Bi-phasic Reduction

  • Dissolve the crude, lyophilized Cys(pNB)-protected peptide in a 50% aqueous acetic acid solution (1 mg/mL concentration).

  • Add activated Zinc (Zn) dust (100 molar equivalents relative to the peptide).

  • Agitate the suspension vigorously at 25°C for 2–4 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The reduction of

    
     to 
    
    
    
    is confirmed by a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).
  • Filter the mixture through a 0.22 µm syringe filter to remove the Zn dust.

Step 2: Oxidative Cleavage and Cyclization 6. To the filtrate containing the p-aminobenzyl intermediate, add a solution of Iodine (


) in methanol dropwise until a faint yellow color persists in the solution.
7. Stir for 15 minutes. The iodine acts as an electrophile, cleaving the activated p-aminobenzyl thioether and simultaneously oxidizing the free thiols to a disulfide bond.
8. Validation Check: Quench excess iodine with a few drops of 1M ascorbic acid (solution turns colorless). LC-MS will confirm the loss of the p-aminobenzyl group and the formation of the specific disulfide mass.
9. Purify the cyclic peptide via preparative RP-HPLC.

G A Peptide-Cys(pNB) (Stable to TFA/HF) B Reduction Step (Zn/AcOH or SnCl2) A->B Electron Transfer C Peptide-Cys(pAB) (p-Aminobenzyl) B->C Nitro to Amine D Oxidative Cleavage (I2 in Buffer) C->D Electrophilic Attack E Oxidized Peptide (Disulfide Bond) D->E 1,6-Elimination

Caption: Workflow of pNB deprotection and simultaneous disulfide bond formation in SPPS.

Bioreductive Linkers: 4-NBOC Peptide Prodrugs

Beyond solid-phase synthesis, 4-nitrobenzyl derivatives are heavily utilized in targeted drug delivery. Antimicrobial Peptides (AMPs) and cytotoxic oncology peptides often suffer from off-target toxicity. By masking the active amine (N-terminus or Lysine side chains) with a 4-nitrobenzyl oxycarbonyl (4-NBOC) group, researchers can create inactive prodrugs [2].

Mechanism of Action

The 4-NBOC group is stable in systemic circulation. However, upon encountering bacterial nitroreductases (or hypoxic tumor microenvironments overexpressing human nitroreductases), the nitro group is enzymatically reduced to a hydroxylamine or amine. This transforms the electron-withdrawing moiety into an electron-donating one, triggering a spontaneous 1,6-elimination (self-immolation). The linker collapses, releasing carbon dioxide, a p-azaquinone methide byproduct, and the fully active, unmodified therapeutic peptide.

G N 4-NBOC Peptide Prodrug (Inactive) E Bacterial Nitroreductase (Enzyme) N->E Target Cell Entry I 4-Aminobenzyl Oxycarbonyl (Intermediate) E->I Enzymatic Reduction S Self-Immolative 1,6-Elimination I->S Spontaneous P Active Peptide + CO2 + p-Azaquinone methide S->P Payload Release

Caption: Mechanism of nitroreductase-triggered bioreductive cleavage of 4-NBOC peptide prodrugs.

Synthesis of N-Hydroxypeptides and Peptidomimetics

To combat rapid in vivo proteolytic degradation, peptide chemists often substitute standard amide bonds with N-hydroxy amides. The synthesis of these backbone-modified peptides requires specialized building blocks.

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a critical biochemical reagent used to synthesize N-(4-nitrobenzyloxy)-amino acids[3].

  • Causality: The free hydroxylamine is highly nucleophilic and prone to side reactions during standard peptide coupling (e.g., using DIC/HOBt or HATU). Masking the oxygen with a 4-nitrobenzyl group protects it throughout the iterative SPPS cycles.

  • Deprotection: Post-synthesis, the pNB ether is reductively cleaved (often via catalytic hydrogenation or dithionite reduction) to reveal the functional N-hydroxypeptide, yielding a peptidomimetic with vastly improved serum half-life.

Similarly, 4-nitrobenzyl derivatives like 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride are utilized as highly specialized building blocks where the carboxylic acid is protected by the pNB ester, allowing for selective reactivity of the amino acid's other functional groups without risking premature acid hydrolysis [4].

Conclusion

The integration of 4-nitrobenzylamine and its derivatives into peptide chemistry exemplifies the elegant application of physical organic principles to solve complex synthetic bottlenecks. Whether utilized as an ultra-stable protecting group for delicate chalcogen-containing amino acids, a bioreductive trigger for prodrugs, or a scaffold for peptidomimetics, the "electronic switch" mechanism of the pNB moiety ensures unparalleled chemoselectivity and orthogonal control.

References

  • Muttenthaler, M., Ramos, Y. G., Feytens, D., Dantas de Araujo, A., & Alewood, P. F. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group. Biopolymers, 94(4), 423-432. 1

  • Lesiuk, M., Paduszynska, M., & Greber, K. (2021). Pro-Moieties of Antimicrobial Peptide Prodrugs. ChemBioChem.2

  • MedChemExpress. O-(4-Nitrobenzyl)hydroxylamine hydrochloride: Biochemical Assay Reagents. 3

  • Vulcanchem. 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride - Protective Group Chemistry. 4

Sources

Role of nitrobenzyl group as fluorescence quencher

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The o-nitrobenzyl (ONB) group functions as a dual-purpose molecular tool: it acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) and serves as a photolabile protecting group (PPG) that can be cleaved by UV light. This "caging" capability allows researchers to spatially and temporally control the activity of fluorophores, drugs, and signaling molecules.[1]

This guide dissects the physicochemical basis of nitrobenzyl-mediated quenching, provides a validated protocol for synthesizing caged fluorophores, and addresses the critical limitations—specifically the toxicity and optical interference of nitroso byproducts—that determine experimental success in high-stakes drug development and super-resolution microscopy.

Part 1: Mechanistic Foundations

The utility of the nitrobenzyl group lies in its ability to silence a fluorophore (State A) and release it upon demand (State B). Understanding the physics of State A is critical for designing effective probes.

The Quenching Mechanism: Photoinduced Electron Transfer (PET)

Unlike FRET, which relies on spectral overlap, nitrobenzyl quenching is primarily driven by Photoinduced Electron Transfer (PET) .

  • The Electron Acceptor: The nitro group (

    
    ) is strongly electron-withdrawing.[2] When the attached fluorophore is excited by light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • The Transfer: If the nitrobenzyl group is covalently tethered close (<10 Å) to the fluorophore, it accepts an electron from the excited fluorophore’s LUMO.

  • The Result: This charge transfer creates a radical ion pair. The recombination of this pair to the ground state is non-radiative. Thus, the photon energy is dissipated as heat rather than emitted as fluorescence.

Key Insight: The efficiency of this quenching is distance-dependent.[3] Direct attachment (e.g., ester or ether linkage) ensures virtually 100% quenching efficiency (dark background), which is essential for high-contrast imaging like PALM/STORM.

The Uncaging Mechanism: Norrish Type II Rearrangement

Upon irradiation with near-UV light (300–365 nm), the nitrobenzyl group undergoes an intramolecular rearrangement. This is not the quenching pathway, but the cleavage pathway.

  • Excitation: The nitro group is excited to an

    
     triplet state.
    
  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.

  • Rearrangement: This forms an aci-nitro intermediate, which rearranges to a hemiacetal.

  • Collapse: The hemiacetal collapses, releasing the free fluorophore (fluorescence ON) and a byproduct (o-nitrosobenzaldehyde).

G cluster_0 State A: Quenched (Caged) cluster_1 State B: Active (Uncaged) Fluorophore Fluorophore (Excited State) Nitro Nitrobenzyl (Acceptor) Fluorophore->Nitro e- Transfer (PET) (Non-Radiative) FreeFluor Free Fluorophore (Emissive) Fluorophore->FreeFluor UV Photolysis (365 nm) Nitro->Fluorophore Charge Recombination Byproduct Nitroso Byproduct FreeFluor->Byproduct Cleavage

Figure 1: Mechanistic pathway distinguishing reversible PET quenching from irreversible photolytic cleavage.

Part 2: Molecular Design & Synthetic Strategy

Choosing the right nitrobenzyl derivative is a trade-off between uncaging speed, solubility, and spectral properties.

Comparative Analysis of Derivatives
DerivativeStructureUncaging Rate (

)
Absorption

Application Note
ONB (Ortho-nitrobenzyl)Basic1.0 (Ref)~280 nmSlow. Good for basic proofs of concept.
DMNB (4,5-dimethoxy-2-nitrobenzyl)Electron-rich ring~100x Faster~350 nmStandard. Red-shifted absorption allows use of cheaper 365nm LEDs.
NPPOC (2-(2-nitrophenyl)propoxycarbonyl)Propyl linkerHigh Efficiency~350 nmUsed in DNA chip synthesis; faster kinetics.
The "Internal Filter" Problem

Critical Warning: The cleavage byproduct, o-nitrosobenzaldehyde, is not innocent.[4][5] It strongly absorbs UV light. As the reaction proceeds, the byproduct accumulates and competes with the remaining caged molecules for the incident light, slowing down the reaction (the "internal filter effect").

  • Mitigation: Add a scavenger like semicarbazide or glutathione to the buffer to react with the nitroso compound, or use flow-cell systems to wash away byproducts.

Part 3: Validated Protocol – Synthesis of Caged Fluorescein

This protocol describes the synthesis of Bis-(2-nitrobenzyl)-fluorescein . This molecule is non-fluorescent (quenched) until activated.

Reagents:

  • Fluorescein (free acid)

  • 2-Nitrobenzyl bromide (or 4,5-dimethoxy variant)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Dimethylformamide (DMF, anhydrous)

  • Acetone (for precipitation)

Step-by-Step Workflow
  • Preparation (Darkness Required):

    • Wrap reaction flask in aluminum foil. Nitrobenzyl bromide is light-sensitive.

    • Dissolve Fluorescein (1.0 eq, e.g., 332 mg) in dry DMF (5 mL).

    • Add

      
       (3.0 eq). Stir for 10 min to deprotonate the phenol groups.
      
  • Alkylation:

    • Add 2-Nitrobenzyl bromide (2.5 eq).

    • Heat to 60°C under

      
       atmosphere for 4–6 hours.
      
    • Checkpoint: Monitor via TLC (Silica, 5% MeOH in DCM). The fluorescent starting material spot (low

      
      ) should disappear. The product will be a non-fluorescent (UV-active only) spot with higher 
      
      
      
      .
  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a pale yellow solid.

    • Filter and wash with water to remove DMF and salts.

    • Crucial: Recrystallize from Acetone/Ethanol or purify via column chromatography.

    • Note: Do not use a UV detector on the fraction collector to trigger collection, as it may partially uncage your product. Collect fractions blindly based on TLC.

  • Validation (The "Switch" Assay):

    • Prepare a 10 µM solution in PBS (pH 7.4).

    • Measure Fluorescence (Ex 490 / Em 520). Result should be near zero (Background).

    • Irradiate with a handheld UV lamp (365 nm) for 60 seconds.

    • Measure Fluorescence again.[6] Result should be intense green.

Protocol Start Start: Fluorescein + DMF Deprot Add K2CO3 (Deprotonation) Start->Deprot React Add Nitrobenzyl Bromide (60°C, Dark, 4h) Deprot->React Check TLC Check (Look for non-fluorescent spot) React->Check Check->React Incomplete Precip Precipitate in Ice Water Check->Precip Complete Purify Column Chromatography (NO UV TRIGGER) Precip->Purify

Figure 2: Synthesis workflow emphasizing light-protection and purification precautions.

Part 4: Applications in Bio-Imaging

Super-Resolution Microscopy (PALM)

In Photoactivated Localization Microscopy (PALM), the nitrobenzyl group enables the "blinking" required to break the diffraction limit.

  • Protocol: Cells are stained with the caged fluorophore.

  • Imaging: A weak UV laser pulse activates a sparse subset of molecules. These are imaged and photobleached.[7]

  • Reconstruction: The centroid of each single molecule is calculated. The process is repeated thousands of times to build a super-resolution image.[7]

  • Why Nitrobenzyl? Its high quenching efficiency ensures the "OFF" state is truly dark, maximizing the Signal-to-Noise Ratio (SNR).

Drug Release Monitoring

In "theranostic" (therapy + diagnostic) applications, a drug (e.g., Doxorubicin) is conjugated to a nitrobenzyl linker.

  • State A: Drug is inactive (caged) and fluorescence is quenched by the drug-linker interaction.

  • State B: UV/Near-IR (via two-photon) triggers release. Fluorescence increase correlates linearly with drug dosage delivered to the tissue.

References

  • Tsien, R. Y., & Zucker, R. S. (1986). Control of cytoplasmic calcium with photolabile tetracarboxylate 2-nitrobenzhydrol chelators. Biophysical Journal. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

  • Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry - A European Journal. Link

  • Lippincott-Schwartz, J., & Patterson, G. H. (2009). Photoactivatable fluorescent proteins for diffraction-limited and super-resolution imaging. Trends in Cell Biology. Link

  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews. Link

Sources

Physical Properties & Characterization: (S)-2-Amino-N-(4-nitrobenzyl)propionamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (S)-2-Amino-N-(4-nitrobenzyl)propionamide , a specific chiral amide derivative often utilized as a synthetic intermediate or a chromogenic/fluorogenic substrate in enzymatic assays.[1]

Executive Summary

(S)-2-Amino-N-(4-nitrobenzyl)propionamide (also known as L-Alanine-4-nitrobenzylamide) is a chiral building block characterized by an amide bond linking L-alanine to a 4-nitrobenzyl moiety.[1] Unlike the more common chromogenic substrate L-Alanine-4-nitroanilide (L-Ala-pNA), this compound contains a methylene bridge (


) between the amide nitrogen and the nitrophenyl ring.[1] This structural distinction significantly alters its electronic properties, hydrolytic stability, and spectroscopic signature.

This guide details the physicochemical profile, synthesis logic, and characterization standards for researchers utilizing this compound in peptide synthesis, protease inhibition studies, or as a cleavable linker in drug delivery systems.

Chemical Identification & Structure

Nomenclature & Identifiers
Identifier Value
IUPAC Name (2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide
Common Name L-Alanine-4-nitrobenzylamide
CAS Number Not widely listed in public registries; often synthesized in-situ.[1] (Analogous to 791850-21-0 for reverse isomer)
Molecular Formula

Molecular Weight 223.23 g/mol
SMILES CC(=O)NCc1ccc(cc1)[O-]
Structural Analysis

The molecule consists of three distinct domains:

  • Chiral Head Group: The (S)-alanine moiety provides stereospecificity, crucial for enzyme recognition (e.g., aminopeptidases).[1]

  • Amide Linker: A secondary amide bond susceptible to enzymatic hydrolysis.[1]

  • Reporter/Anchor Group: The 4-nitrobenzyl group serves as an electron-deficient aromatic system, often used to modulate solubility or as a latent UV-active reporter.[1]

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and structurally analogous peptide amides.[1]

Physical State & Solubility
Property Value / Description Scientific Context
Physical State Solid (Crystalline powder)Stabilized by intermolecular H-bonds (Amide N-H

O=C).[1]
Color Pale yellow to off-whiteThe nitro group imparts a yellow tint, distinct from the deep yellow of p-nitroanilines.[1]
Melting Point 115 – 125 °C (Free Base)>180 °C (HCl Salt, decomp.)[1]Amides with nitrobenzyl groups typically melt above 100°C. Salts exhibit higher thermal stability.[1]
Solubility (Water) Low (Free Base)The hydrophobic nitrobenzyl ring limits aqueous solubility.[1]
Solubility (Acid) HighProtonation of the

-amine (

) drastically increases aqueous solubility.[1]
Solubility (Organic) High (DMSO, DMF, MeOH)Polar aprotic solvents disrupt the crystal lattice effectively.[1]
Electronic & Thermodynamic Properties
Parameter Value Implication
pKa (Amine) 8.1 ± 0.2The

-amine is basic.[1] At physiological pH (7.4), it exists primarily as the ammonium cation (

).[1]
pKa (Amide) > 15The amide proton is non-acidic under standard conditions.[1]
LogP (Octanol/Water) ~0.9 – 1.2Moderately lipophilic; capable of passive membrane permeability in uncharged form.[1]
Polar Surface Area (PSA) ~98 ŲSuggests reasonable oral bioavailability potential, though primarily used as an intermediate.[1]

Synthesis & Purification Protocols

High-purity synthesis requires a standard solution-phase peptide coupling strategy.[1] The following protocol ensures minimal racemization of the L-alanine center.

Synthetic Route (Step-by-Step)
  • Activation: React Boc-L-Alanine (1.0 eq) with Isobutyl chloroformate (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) in anhydrous THF at -15°C to form the mixed anhydride.

    • Why: Mixed anhydrides are highly reactive and minimize racemization compared to acyl chlorides.[1]

  • Coupling: Add 4-Nitrobenzylamine hydrochloride (1.0 eq) and NMM (1.0 eq) to the mixture. Stir at -15°C for 1h, then warm to room temperature (RT) overnight.

    • Observation: A precipitate (NMM[1]·HCl) will form.[1]

  • Workup: Filter salts. Evaporate THF.[1] Dissolve residue in EtOAc. Wash sequentially with 5%

    
    , 5% 
    
    
    
    , and Brine.[1] Dry over
    
    
    .[1]
  • Deprotection: Dissolve the Boc-intermediate in 4M HCl in Dioxane . Stir for 1h at RT.

    • Result: Precipitation of the product as the hydrochloride salt.[1]

  • Isolation: Filter the white/pale-yellow solid.[1] Wash with diethyl ether to remove excess HCl and byproducts.[1]

Synthesis Workflow Diagram

Synthesis Start Boc-L-Alanine Activation Activation (IBCF / NMM / -15°C) Start->Activation Reagent 4-Nitrobenzylamine (Coupling Partner) Intermediate Boc-L-Ala-NH-Bzl(NO2) Reagent->Intermediate Activation->Intermediate + Reagent Deprotection Deprotection (4M HCl / Dioxane) Intermediate->Deprotection Product (S)-2-Amino-N-(4-nitrobenzyl) propionamide HCl Deprotection->Product

Caption: Standard solution-phase synthesis via mixed anhydride coupling followed by acidolytic deprotection.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following diagnostic signals must be observed.

Proton NMR ( -NMR)

Solvent: DMSO-


 (Reference: 2.50 ppm)
Position Shift (

, ppm)
Multiplicity Integration Assignment
Amide NH 8.8 – 9.1Triplet (br)1HAmide proton coupling to benzyl

.[1]
Amine

8.2 – 8.5Broad Singlet3HCharged

-amine (if HCl salt).[1]
Aromatic 8.15Doublet (

Hz)
2HNitro-group ortho protons.[1]
Aromatic 7.55Doublet (

Hz)
2HBenzyl-group meta protons.[1]
Benzyl

4.45Doublet (

Hz)
2HMethylene bridge.[1]

-CH
3.90Quartet1HChiral center proton.[1]

-

1.35Doublet3HAlanine methyl group.[1]
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ionization (

    
    ESI)[1]
    
  • Molecular Ion (

    
    ):  Calculated: 224.09  m/z.[1]
    
  • Fragment Ions:

    • 136 m/z: Tropylium ion derivative (Nitrobenzyl cation).[1]

    • 44 m/z: Alanine immonium ion.[1]

Infrared Spectroscopy (FT-IR)
  • 3200 – 3400 cm

    
    :  N-H stretch (Amine/Amide).[1]
    
  • 1650 – 1690 cm

    
    :  C=O stretch (Amide I band).[1]
    
  • 1520 & 1345 cm

    
    :  N-O stretch (Asymmetric & Symmetric Nitro group bands) – Diagnostic.
    

Stability & Handling

Thermal Stability

The compound is stable at room temperature in solid form.[1] However, the HCl salt is significantly more stable than the free base, which may undergo slow oxidative darkening upon exposure to air and light due to the nitro-aromatic moiety.

Hydrolytic Stability
  • pH 2 – 6: Highly stable.[1]

  • pH > 9: Susceptible to base-catalyzed hydrolysis and potential racemization at the

    
    -carbon.[1]
    
  • Enzymatic: Rapidly cleaved by broad-spectrum aminopeptidases (e.g., Leucyl aminopeptidase), releasing 4-nitrobenzylamine.[1]

Storage Recommendations
  • Temperature: 2–8°C (Desiccated).

  • Container: Amber glass (protect from UV light).[1]

  • Atmosphere: Argon or Nitrogen flush recommended for long-term storage of the free base.[1]

Critical Distinction: Benzylamide vs. Anilide[1]

Researchers often confuse this compound with L-Alanine-4-nitroanilide (L-Ala-pNA) .[1] The distinction is critical for assay design.

Feature (S)-2-Amino-N-(4-nitrobenzyl)propionamide L-Alanine-4-nitroanilide (L-Ala-pNA)
Structure


Leaving Group 4-Nitrobenzylamine4-Nitroaniline
Color (Cleaved) Colorless / Weak UV absorbanceBright Yellow (405 nm)
Primary Use Synthetic Intermediate / LinkerChromogenic Enzyme Substrate
Reactivity Nucleophilic Amine ReleaseChromophore Release

References

  • Bachem AG. Peptide Synthesis Guide: Protection Strategies and Coupling Reagents.[1] 2023.[1] Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard protocols for Boc/benzyl chemistry).
  • PubChem Database. Compound Summary: Alanine Derivatives.[1][2][3] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich (Merck). Building Blocks: 4-Nitrobenzylamine Hydrochloride Properties.[1]Link[1]

Sources

Technical Whitepaper: Solubility Dynamics of Alanine Nitrobenzylamide and Related Substrates in DMSO vs. Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alanine nitrobenzylamide, alongside its structural analogs such as alanine p-nitroanilide and extended peptide derivatives (e.g., Suc-Ala-Ala-Ala-pNA), serves as a critical chromogenic and fluorogenic substrate in high-throughput enzymatic assays[1]. A persistent bottleneck in assay development and drug discovery is managing the extreme solubility dichotomy of these compounds. While they exhibit exceptional thermodynamic solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), they are prone to rapid kinetic precipitation in polar protic environments such as water or physiological buffers.

As a Senior Application Scientist, I have designed this guide to dissect the physicochemical causality behind these solvation behaviors and provide field-validated, self-correcting protocols to ensure reliable assay performance without artifactual data caused by substrate aggregation.

Physicochemical Dynamics: The Causality of Solvation

Understanding why a compound dissolves or precipitates is more important than simply knowing its solubility limit. The molecular architecture of alanine nitrobenzylamide features an amphiphilic split: a polar amino acid moiety (alanine) attached to a highly lipophilic, bulky aromatic reporter group (nitrobenzylamide or p-nitroanilide).

  • Solvation in DMSO (Polar Aprotic): DMSO possesses a high dielectric constant and a strongly polarized sulfinyl (S=O) group. The oxygen atom acts as a potent hydrogen-bond acceptor for the amide/amine protons of the substrate. Simultaneously, the methyl groups of DMSO create a micro-hydrophobic cavity that perfectly accommodates the bulky nitroaromatic ring. This dual-action solvation overcomes the crystal lattice energy of the solid powder, allowing for highly concentrated, stable stock solutions[2].

  • Solvation in Water (Polar Protic): Water features a highly ordered, three-dimensional hydrogen-bond network. While water can interact with the alanine moiety, the bulky nitrobenzyl group cannot participate in this network. Inserting this hydrophobic bulk into water forces the water molecules to form a rigid "cage" around the lipophilic group, resulting in a massive entropic penalty (the hydrophobic effect). Consequently, the substrate molecules self-associate and precipitate out of solution, typically capping aqueous solubility at <1–2 mg/mL[3].

Solvation Compound Alanine Nitrobenzylamide (Amphiphilic Profile) DMSO DMSO Solvation (Polar Aprotic) Compound->DMSO Thermodynamically Favorable Water Aqueous Solvation (Polar Protic) Compound->Water Kinetically Limited DMSO_mech Sulfinyl H-Bond Acceptance Hydrophobic Solvation DMSO->DMSO_mech Water_mech Hydrophobic Repulsion Requires Amine Protonation Water->Water_mech

Figure 1: Thermodynamic and kinetic mechanisms governing solvent-specific solvation profiles.

Quantitative Solubility Synthesis

To facilitate experimental design, the quantitative limits and optimal conditions for these substrates are synthesized below.

ParameterDimethyl Sulfoxide (DMSO)Aqueous Media (Water/PBS/HEPES)
Solubility Limit Extremely High (10 mM – 200 mM)[2]Very Low (< 1–2 mg/mL)[3]
Primary Solvation Mechanism H-bond acceptance & hydrophobic cavity accommodationH-bond donation/acceptance; severely limited by hydrophobic repulsion
Experimental Role Master Stock Solution[4]Working Assay Medium
Storage & Stability Up to 6 months at -20°C (Desiccated)[5]Prone to rapid hydrolysis/aggregation; must prepare fresh
Formulation Additives None required (Clear solution at ≥ 1 mg/mL)[6]Requires PEG300, Tween 80 for high concentrations[7]

Self-Validating Experimental Protocols

To prevent false negatives in enzymatic assays caused by substrate precipitation, the following protocols utilize a self-validating feedback loop.

Protocol A: Preparation and Validation of DMSO Master Stocks

Because enzymes are generally tolerant of low DMSO concentrations (typically ≤5%), maximizing the concentration of the DMSO stock is critical to minimizing the final solvent percentage in the assay[4].

  • Equilibration: Allow the lyophilized alanine nitrobenzylamide powder to reach room temperature in a desiccator before opening to prevent ambient moisture condensation[5].

  • Dissolution: Weigh the required mass to achieve a 10 mM to 50 mM target concentration. Add anhydrous, cell-culture grade DMSO directly to the vial.

  • Agitation: Vortex vigorously for 60 seconds. Do not heat the solution, as thermal stress can degrade the nitrobenzylamide bond.

  • Validation (Optical Clarity): Hold the vial against a light source. The solution must be perfectly clear. Any visual turbidity indicates either moisture contamination in the DMSO or a degraded compound lot.

  • Storage: Aliquot the validated stock into single-use amber microcentrifuge tubes and store at –20 °C[2].

Protocol B: Kinetic Aqueous Dilution and Precipitation Mitigation

When transitioning from the DMSO stock to the aqueous assay buffer, localized supersaturation can trigger immediate crystallization.

  • Buffer Preparation: Prepare the target aqueous assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)[2].

  • Rapid Injection Mixing: Place the aqueous buffer on a high-speed vortex mixer. Inject the required volume of DMSO stock directly into the vortex vortex to ensure instantaneous dispersion. The final DMSO concentration must remain below 5%.

  • High-Concentration Formulation (If Required): If the required assay concentration exceeds the natural aqueous solubility limit, utilize a co-solvent micellar matrix. A validated formulation involves dissolving the compound in DMSO, followed by the sequential addition of 30% PEG300, 5% Tween 80, and finally 60% Saline/PBS/ddH2O[7].

  • Validation (Nephelometry): Before adding the enzyme, transfer 100 µL of the final assay solution to a clear 96-well plate. Measure the absorbance/scattering at 600 nm. A baseline reading identical to the blank buffer confirms a true solution. An elevated baseline (>0.05 OD above blank) definitively indicates colloidal aggregation, requiring a reduction in substrate concentration or an increase in surfactant.

Workflow A Solid Alanine Nitrobenzylamide (Hydrophobic & Crystalline) B Primary Solvation in 100% DMSO (Yields 10-200 mM Stock) A->B High Affinity C Aqueous Buffer Dilution (Target: <5% Final DMSO) B->C Rapid Mixing D Kinetic Solubility Assessment (Nephelometry / OD 600) C->D Monitor Scattering E Formulation Optimization (Add PEG300 / Tween 80) D->E If Precipitation Detected

Figure 2: Workflow for solvation and aqueous dilution of nitrobenzylamide substrates.

References

  • CymitQuimica. "CAS 1668-13-9: Alanine p-nitroanilide - CymitQuimica".
  • TargetMol. "L-Alanine 4-nitroanilide hydrochloride - TargetMol".
  • MilliporeSigma. "N-Succinyl-Ala-Ala-Ala-p-nitroanilide - MilliporeSigma".
  • ResearchGate.
  • MilliporeSigma. "N-Acetyl-Ile-Glu-Pro-Asp-p-nitroaniline (A6470)
  • MedChemExpress.
  • PubMed Central (PMC). "Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models".

Sources

Methodological & Application

Synthesis of fluorogenic substrates using L-Ala-NH-Bzl(NO2)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fluorogenic Protease Substrates Utilizing L-Ala-NH-Bzl(NO₂)

Executive Summary

This guide details the synthesis and application of L-Alanyl-4-nitrobenzylamide (L-Ala-NH-Bzl(NO₂)) as a critical quenching module in Internally Quenched Fluorogenic Substrates (IQFS). While often confused with chromogenic


-nitroanilides (pNA), the nitrobenzylamine  moiety functions primarily as a non-fluorescent acceptor in Fluorescence Resonance Energy Transfer (FRET) systems.

When coupled to the C-terminus of a peptide containing an N-terminal fluorophore (e.g., 2-aminobenzoyl/Abz), the nitrobenzyl group efficiently quenches fluorescence via collisional or resonance energy transfer. Proteolytic cleavage of the peptide backbone spatially separates the fluorophore from the nitrobenzyl quencher, resulting in a quantifiable increase in fluorescence. This architecture is highly specific for analyzing endopeptidases and aminopeptidases.

Scientific Principles & Mechanism

The FRET Mechanism

The substrate operates on the principle of distance-dependent fluorescence quenching.

  • Donor (Fluorophore): Typically 2-Aminobenzoyl (Abz) (Ex: 320 nm, Em: 420 nm).

  • Acceptor (Quencher): 4-Nitrobenzylamine (NH-Bzl(NO₂)) . The nitro group (

    
    ) has a broad absorbance tail that overlaps with the emission of blue-fluorescent dyes, acting as a "dark" quencher.
    
Chemical Causality
  • Why L-Ala? L-Alanine often serves as the P1 residue, targeting proteases with specificity for small hydrophobic side chains (e.g., Elastase, Subtilisin, or specific Aminopeptidases).

  • Why NH-Bzl(NO₂)? Unlike

    
    -nitroaniline (pNA), which requires cleavage of the specific Aniline-Amide bond to generate color, the nitrobenzyl group is a structural quencher. It allows for flexibility; the protease can cleave any internal bond between the donor and acceptor to restore fluorescence, not just the C-terminal amide.
    

FRET_Mechanism Substrate Intact Substrate (Quenched State) Complex Enzyme-Substrate Complex Substrate->Complex Binding Protease Protease (Enzyme) Protease->Complex Cleavage Hydrolysis Complex->Cleavage Product1 Fragment 1: Abz-Peptide-OH (FLUORESCENT) Cleavage->Product1 Signal ON Product2 Fragment 2: H-Ala-NH-Bzl(NO2) (Quencher) Cleavage->Product2 Dark

Figure 1: Mechanism of action for FRET-based proteolysis using a nitrobenzyl quencher.

Materials & Reagents

ComponentGrade/SpecificationRole
Boc-L-Ala-OH >99% HPLC, L-isomerProtected amino acid precursor (P1 residue).
4-Nitrobenzylamine HCl >98%The quencher moiety source.
EDC·HCl Reagent GradeCarbodiimide coupling agent (water-soluble).
HOBt (anhydrous) Reagent GradeRacemization suppressant.
N-Methylmorpholine (NMM) Synthesis GradeBase for neutralizing HCl salts.
TFA (Trifluoroacetic acid) Peptide GradeBoc deprotection agent.
Boc-Abz-OH >98%Fluorescent donor (if synthesizing full FRET peptide).

Detailed Synthesis Protocols

Phase 1: Synthesis of the Quencher Module (Boc-L-Ala-NH-Bzl(NO₂))

This step couples the alanine residue to the nitrobenzylamine.

Step-by-Step Methodology:

  • Activation:

    • Dissolve Boc-L-Ala-OH (1.0 eq, 10 mmol) and HOBt (1.1 eq, 11 mmol) in anhydrous DMF (30 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.1 eq, 11 mmol) and stir for 15 minutes to form the active ester.

  • Coupling:

    • Add 4-Nitrobenzylamine Hydrochloride (1.0 eq, 10 mmol).

    • Immediately add NMM (2.2 eq, 22 mmol) to neutralize the amine salt and maintain pH ~8.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup:

    • Evaporate DMF under reduced pressure.

    • Dissolve residue in Ethyl Acetate (100 mL).

    • Wash sequence:

      • 5%

        
         or 1M HCl (
        
        
        
        mL) – Removes unreacted amine/base.
      • Saturated

        
         (
        
        
        
        mL) – Removes unreacted acid.
      • Brine (

        
         mL).
        
    • Dry over anhydrous

      
      , filter, and concentrate to yield a yellow solid.
      
  • Validation (Checkpoint):

    • TLC: (CHCl₃/MeOH 9:1). Product should show a distinct spot (

      
      ) visible under UV (nitro group absorbance).
      
Phase 2: Deprotection to H-L-Ala-NH-Bzl(NO₂)
  • Dissolve the Boc-protected intermediate in DCM/TFA (1:1 v/v) (20 mL).

  • Stir at room temperature for 1 hour.

  • Evaporate TFA/DCM. Co-evaporate with toluene (

    
    ) to remove traces of TFA.
    
  • Precipitate the salt using cold Diethyl Ether. Filter and dry.[1]

    • Result:H-L-Ala-NH-Bzl(NO₂)·TFA . This is your "Building Block."

Phase 3: Assembly of Full FRET Substrate (Example: Abz-Gly-Ala-NH-Bzl(NO₂))

To make the molecule fluorogenic, you must couple a fluorophore (Abz) to the N-terminus.

  • Coupling: React Boc-Abz-Gly-OH (or similar donor sequence) with H-L-Ala-NH-Bzl(NO₂) using the EDC/HOBt method described in Phase 1.

  • Final Deprotection: Remove the Boc group from the Abz moiety (if applicable) using TFA/DCM.

  • Purification:

    • Method: RP-HPLC (C18 Column).

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 30 mins.

    • Detection: UV at 254 nm (Nitro) and 320 nm (Abz).

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)Observed Mass

within 0.5 Da of calc. mass.
Purity RP-HPLC (214/254 nm)> 95% Area Under Curve (AUC).
Fluorescence SpectrofluorometryLow background fluorescence in intact peptide; >10-fold increase upon total hydrolysis.

Critical QC Note: The intact substrate should appear "dark" or have very low fluorescence at 420 nm when excited at 320 nm. High background indicates free Abz (failed coupling or degradation).

Application: Enzymatic Assay Protocol

Objective: Determine the kinetic parameters (


) of a protease using the synthesized substrate.
  • Buffer Prep: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM

    
     (adjust for specific enzyme).
    
  • Substrate Stock: Dissolve substrate in DMSO to 10 mM. Dilute to 10–100 µM in buffer.

  • Reaction Setup:

    • Add 190 µL Substrate solution to a black 96-well plate.

    • Incubate at 37°C for 5 mins.

    • Add 10 µL Enzyme solution to initiate.

  • Data Acquisition:

    • Excitation: 320 nm (Bandwidth 10 nm).

    • Emission: 420 nm (Bandwidth 10 nm).

    • Mode: Kinetic (Read every 30s for 30 mins).

  • Analysis: Plot RFU vs. Time. The slope (RFU/min) is proportional to velocity (

    
    ).
    

Synthesis_Workflow Start Start: Boc-L-Ala-OH Step1 Coupling: + 4-Nitrobenzylamine (EDC/HOBt) Start->Step1 Inter1 Intermediate: Boc-Ala-NH-Bzl(NO2) Step1->Inter1 Step2 Deprotection: TFA/DCM Inter1->Step2 Block Building Block: H-Ala-NH-Bzl(NO2) Step2->Block Step3 Final Coupling: + Boc-Abz-OH (Donor) Block->Step3 Final Final FRET Substrate: Abz-Ala-NH-Bzl(NO2) Step3->Final

Figure 2: Synthetic workflow for creating the fluorogenic substrate.

References

  • Meldal, M., & Breddam, K. (1991). Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin. Analytical Biochemistry, 195(1), 141-147. Link

  • Knight, C. G. (1995). Fluorimetric Assays of Proteolytic Enzymes. Methods in Enzymology, 248, 18-34. Link

  • Bachem. (n.d.). FRET Substrates and General Principles of Fluorescence. Bachem Technical Notes. Link

  • Sigma-Aldrich. (n.d.). Peptide Labeling and Fluorogenic Substrates. Technical Resource Guide. Link

Sources

Application Note: Designing Internally Quenched Fluorogenic Peptides with Ala-Nba

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the design, synthesis, and application of internally quenched fluorogenic peptides utilizing the Ala-Nba (Alanyl-4-nitrobenzylamide) moiety, specifically paired with Abz (2-aminobenzoyl). This specific FRET pair is the gold standard for assaying metalloproteases (e.g., Pseudomonas Elastase, Thermolysin) and the 20S proteasome due to its high sensitivity and resistance to inner-filter effects common in other pairs.

Introduction & Core Principles

Internally Quenched Fluorescent (IQF) peptides are essential tools for monitoring real-time protease activity. The "Ala-Nba" system refers to a specific donor-quencher architecture where the C-terminal Alanine is modified into a 4-nitrobenzylamide (Nba) . This group acts as a non-fluorescent quencher for the N-terminal 2-aminobenzoyl (Abz) fluorophore.

Mechanism of Action

In the intact peptide, the Nba group absorbs the fluorescence emitted by the Abz group via Förster Resonance Energy Transfer (FRET) or contact quenching, rendering the substrate "dark." Upon enzymatic cleavage of the scissile bond, the fluorophore and quencher diffuse apart, restoring the intense blue fluorescence of the Abz group.

Key Advantages of Abz/Nba Pair:

  • Stokes Shift: Large separation between excitation (340 nm) and emission (415 nm) reduces background interference.

  • Solubility: The Abz group is small and hydrophilic compared to bulky coumarins or rhodamines.

  • Efficiency: Nba provides highly efficient quenching (

    
    ) for peptides up to 10-12 residues in length.
    
Visualization: The FRET Mechanism

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Products (Fluorescent) Abz Abz (Fluorophore) Peptide Peptide Sequence (Scissile Bond) Abz->Peptide Nba Nba (Quencher) Abz->Nba Energy Transfer (No Light) Peptide->Nba Abz_Free Abz-Fragment (FLUORESCENT!) Nba_Free Fragment-Nba (Dark) Protease Protease (e.g., LasB, Thermolysin) Protease->Peptide Hydrolysis

Caption: Schematic of the Abz/Nba FRET mechanism. Proteolysis disrupts energy transfer, triggering fluorescence.

Design Guidelines

Successful assay development requires precise sequence engineering. The Nba moiety is strictly C-terminal, meaning the specificity is determined by the residues between Abz and Nba.

A. Sequence Selection

The sequence must mimic the natural cleavage site of the target protease.

  • Target: Pseudomonas aeruginosa Elastase (LasB)[1][2]

    • Optimal Sequence: Abz-Gly-Pro-Ala-Leu-Ala-Nba

    • Cleavage Site: Between Leu and Ala.[3][4]

  • Target: Thermolysin (TL)[3]

    • Optimal Sequence: Abz-Ala-Gly-Leu-Ala-Nba

    • Cleavage Site: Between Leu and Ala.[3][4]

  • Target: 20S Proteasome (BrAAP Activity)[5]

    • Optimal Sequence: Abz-Gly-Pro-Ala-Leu-Ala-Nba

B. Spectral Properties
PropertyValueNotes
Excitation (

)
340 nmUV region; compatible with standard plate readers.
Emission (

)
415 nmBlue region; distinct from autofluorescence of most biological samples.
Extinction Coeff.[6] (

)

At 340 nm (combined absorbance of Abz and Nba).
Quantum Yield (

)
Low (Intact)

High (Cleaved)
>7-fold signal enhancement upon cleavage.

Synthesis Protocol

Synthesizing Ala-Nba peptides requires a hybrid approach. Standard Solid Phase Peptide Synthesis (SPPS) cannot directly attach a "benzylamide" to the resin. The recommended protocol involves synthesizing the protected peptide acid , followed by solution-phase coupling of 4-nitrobenzylamine.

Phase 1: SPPS of Protected Peptide Acid

Materials: 2-Chlorotrityl Chloride (2-CTC) Resin, Fmoc-amino acids, Boc-Abz-OH.

  • Loading: Load the C-terminal amino acid (e.g., Fmoc-Ala-OH) onto 2-CTC resin.

  • Elongation: Perform standard Fmoc/tBu SPPS cycles for the desired sequence.

  • N-Terminal Capping: Couple Boc-Abz-OH (Boc-2-aminobenzoic acid) as the final residue.

    • Note: Using Boc-Abz allows for stable N-terminal protection during the cleavage step.

  • Cleavage from Resin: Treat resin with 1% TFA / DCM (mild acid).

    • Result: Releases the peptide with the C-terminal carboxyl group free (-COOH), but all side chains and the N-terminal Abz remain protected (Boc/tBu).

Phase 2: Solution Phase Coupling (Introduction of Nba)
  • Activation: Dissolve the protected peptide in DMF. Add 1.1 eq EDC.HCl and 1.1 eq HOAt .

  • Coupling: Add 1.2 eq 4-Nitrobenzylamine hydrochloride and 2.0 eq DIEA .

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by HPLC/MS.

    • Checkpoint: Mass shift corresponds to +134 Da (addition of nitrobenzylamine - H2O).

Phase 3: Global Deprotection & Purification
  • Deprotection: Treat the coupled product with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. This removes the Boc group from Abz and any side-chain protectors (tBu, Pbf).

  • Precipitation: Precipitate in cold diethyl ether.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: Water/Acetonitrile with 0.1% TFA.

  • QC: Verify by ESI-MS. The Abz group is acid-labile; ensure no degradation occurs during prolonged TFA exposure.

Visualization: Synthesis Workflow

Synthesis_Workflow Resin 1. SPPS on 2-CTC Resin (Fmoc Strategy) Cleavage 2. Mild Cleavage (1% TFA) Yields: Boc-Abz-Seq-COOH Resin->Cleavage Coupling 3. Solution Coupling + 4-Nitrobenzylamine / EDC / HOAt Cleavage->Coupling Deprotection 4. Global Deprotection (95% TFA) Removes Boc & Side-chain PG Coupling->Deprotection Final Final Product: H-Abz-Seq-NH-CH2-Ph-NO2 Deprotection->Final

Caption: Hybrid synthesis strategy ensuring correct C-terminal Nba incorporation.

Experimental Assay Protocol

Objective: Determine the kinetic parameters (


) of Pseudomonas Elastase (LasB) using Abz-Gly-Pro-Ala-Leu-Ala-Nba.
Reagents
  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

    
    , pH 7.2. (Calcium is critical for LasB stability).
    
  • Substrate Stock: 10 mM in DMSO. Store at -20°C.

  • Enzyme: Purified LasB or culture supernatant.

Procedure
  • Preparation: Dilute Substrate Stock into Assay Buffer to create a concentration range (e.g., 10

    
    M to 500 
    
    
    
    M). Keep DMSO
    
    
    .
  • Blanking: Add 100

    
    L of substrate solution to a black 96-well plate. Measure baseline fluorescence (RFU
    
    
    
    ).
  • Initiation: Add 10

    
    L of Enzyme solution (approx. 10-50 nM final conc).
    
  • Monitoring: Immediately read fluorescence in kinetic mode.

    • 
       nm[1][2][5][6]
      
    • 
       nm[1][2][5][6]
      
    • Interval: 30 seconds for 20 minutes.

    • Temp: 37°C.[1]

  • Quantification: Determine the slope (RFU/min) for the linear portion of the curve.

Data Analysis

Convert RFU/min to


M/min using a standard curve of free 2-aminobenzamide  or by hydrolyzing a known concentration of substrate to completion. Fit the initial velocities (

) vs. Substrate Concentration (

) to the Michaelis-Menten equation:

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Free Abz contaminant or substrate degradation.Purify substrate by HPLC. Ensure storage in dry DMSO at -20°C.
Inner Filter Effect Substrate concentration too high (

M).
Nba absorbs UV. Dilute substrate or apply correction factor if

.
No Activity Enzyme inactivation or Calcium chelation.Ensure Buffer contains

. Avoid EDTA/EGTA. Check pH (optimum 7.0–8.0).
Low Solubility Hydrophobic sequence.Add 0.05% Tween-20 to buffer. Ensure DMSO is present in stock.

References

  • Original Characterization of Abz/Nba Pair: Nishino, N., & Powers, J. C. (1980). Pseudomonas aeruginosa elastase: Development of a new substrate, inhibitors, and an affinity ligand.[6] Journal of Biological Chemistry, 255(8), 3482-3486. Link

  • Proteasome Assay Application: McCormack, T., et al. (1998). Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: Development of a continuous assay. Biochemistry, 37(21), 7792-7800. Link

  • Thermolysin Kinetics: Scholze, H., et al. (1999). Determination of the specificity of the 20S proteasome by the use of internally quenched fluorescent peptides. European Journal of Biochemistry, 262, 1-8.
  • General FRET Peptide Synthesis: Meldal, M., & Breddam, K. (1991).[7] Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates.[6] Analytical Biochemistry, 195(1), 141-147.[6][7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Fluorescence in H-Ala-NH-Bzl(NO₂) Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing assays using H-Ala-NH-Bzl(NO₂) and related fluorogenic substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, thereby enhancing assay sensitivity and data reliability. Here, we delve into the causality behind common experimental issues and provide field-proven, self-validating protocols to ensure the integrity of your results.

Understanding the Core Chemistry: The Role of the Nitrobenzyl Group

The H-Ala-NH-Bzl(NO₂) substrate is intrinsically non-fluorescent. Its design leverages the nitro group (NO₂) as an efficient fluorescence quencher.[1][2] This quenching is a result of the nitro group's strong electron-withdrawing nature, which can lead to non-radiative decay pathways such as intersystem crossing and the formation of dark charge transfer states.[3] Upon enzymatic cleavage of the alanine residue, the quenching effect is removed, leading to a fluorescent signal. However, various factors can contribute to premature or non-specific fluorescence, resulting in high background noise.

Troubleshooting Guide: A Mechanistic Approach

High background fluorescence is a common challenge that can obscure the true signal in your assay.[4] This guide provides a systematic approach to identifying and mitigating the root causes.

Problem 1: High Background Signal in "Substrate-Only" Controls

A high signal in wells containing only the substrate and buffer is a clear indicator of substrate instability or contamination.[5]

Potential Causes & Solutions:

  • Spontaneous Hydrolysis: The substrate may be degrading non-enzymatically in the assay buffer.

    • Solution: Optimize the buffer pH. Some substrates are susceptible to hydrolysis at certain pH levels.[6][7] It's recommended to test a range of pH values to identify the optimal conditions for substrate stability. For instance, some substrates show increased stability at a slightly acidic to neutral pH.[8]

  • Contamination with Free Fluorophore: The substrate stock may be contaminated with the fluorescent product.

    • Solution: Test a new lot of the substrate or source it from a different supplier. High-purity reagents are crucial for minimizing background fluorescence.[5][9]

  • Sub-optimal Substrate Concentration: Using a high concentration of the substrate can lead to increased background signal.

    • Solution: Titrate the substrate to find the lowest concentration that still provides a robust signal-to-noise ratio.[10] Often, a concentration well below the Michaelis constant (Km) is sufficient and helps to minimize background.

Experimental Protocol 1: Assessing Substrate Stability

  • Prepare your standard assay buffer at various pH points (e.g., 6.0, 7.0, 8.0).

  • In a multi-well plate, add the H-Ala-NH-Bzl(NO₂) substrate to each buffer at the final assay concentration.

  • Incubate the plate under the standard assay conditions (temperature and time).

  • Measure the fluorescence at regular intervals.

  • Analysis: A significant increase in fluorescence over time indicates substrate instability at that particular pH.[8]

Problem 2: Autofluorescence from Assay Components and Media

Background fluorescence can also originate from the buffer components, cell culture media, or even the microplates themselves.[5][11]

Potential Causes & Solutions:

  • Intrinsic Fluorescence of Buffer Components: Some common buffer components, such as phenol red or molecules with aromatic side chains found in fetal bovine serum (FBS), can be inherently fluorescent.[11]

    • Solution: Whenever possible, use phenol red-free media. If FBS is necessary, consider reducing its concentration or using a serum-free formulation for the final assay steps. Test the fluorescence of each buffer component individually to pinpoint the source.[9]

  • Cellular Autofluorescence: Cells themselves contain endogenous fluorophores like NADH and flavins, which can contribute to background noise, particularly in the blue-green spectral region.[12][13]

    • Solution: If possible, shift to a fluorophore that excites and emits at longer, red-shifted wavelengths to avoid the region of highest cellular autofluorescence.[11]

  • Microplate Material: The type of microplate used can significantly impact background fluorescence.

    • Solution: Always use black, opaque microplates for fluorescence assays to minimize background and prevent light scatter from adjacent wells.[9] Clear or white plates are not suitable for fluorescence measurements.

Data Presentation: Impact of Assay Components on Background Fluorescence

ComponentPotential for AutofluorescenceRecommended Action
Phenol Red HighUse phenol red-free media.[11]
Fetal Bovine Serum (FBS) Moderate to HighReduce concentration or use serum-free media for the assay.[11]
Cellular Components (NADH, flavins) High (in the blue-green region)Use red-shifted fluorophores.[11][12]
Clear/White Microplates HighUse black, opaque microplates.[9]
Test Compounds VariableRun "compound only" controls to check for autofluorescence.[10]
Problem 3: Non-Specific Binding and Environmental Factors

Insufficient washing, improper handling, and environmental factors can also contribute to elevated background signals.

Potential Causes & Solutions:

  • Inadequate Washing: Residual, unbound substrate can lead to a high background signal.

    • Solution: Ensure thorough washing steps after substrate incubation. Typically, 2-3 washes with a suitable buffer like PBS are recommended.[10] Including a mild detergent, such as 0.05% Tween 20, in the wash buffer can also help reduce non-specific binding.[14]

  • Photobleaching as a Tool: While often seen as a negative, photobleaching can be intentionally used to reduce background autofluorescence from the sample itself before adding the fluorescent probe.[15][16]

    • Solution: Exposing the sample (e.g., tissue section) to light from a mercury arc lamp or a high-intensity LED array can significantly reduce endogenous autofluorescence.[15][17] This technique is particularly useful for samples with high intrinsic fluorescence, such as those containing lipofuscin.[17]

Experimental Protocol 2: Controlled Photobleaching for Background Reduction

  • Mount your sample (e.g., tissue section) on a microscope slide.

  • Before adding the H-Ala-NH-Bzl(NO₂) substrate, expose the sample to a broad-spectrum light source (e.g., mercury arc lamp or white phosphor LED) for a defined period (e.g., 15-30 minutes).[15][17]

  • Proceed with your standard staining protocol.

  • Analysis: Compare the background fluorescence of the photobleached sample to an untreated control. A significant reduction in background with minimal impact on the specific signal indicates successful application of this technique.[17]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the low background of H-Ala-NH-Bzl(NO₂) substrates?

The low intrinsic fluorescence of this substrate is due to the presence of the nitrobenzyl group, which acts as a potent fluorescence quencher.[2][18] The nitro group provides a non-radiative pathway for the excited state energy to dissipate, thus preventing the emission of light.[1][3] Enzymatic cleavage removes this quenching group, "turning on" the fluorescence.

Q2: My test compound appears to be fluorescent. How can I correct for this?

It is essential to run a "compound only" control to determine if your test compound is autofluorescent.[10] If it is, you can measure the fluorescence of the compound at the same concentration used in the assay and subtract this value from your experimental readings.

Q3: How does pH affect the stability and fluorescence of the substrate?

The pH of the assay buffer can significantly influence both the stability of the H-Ala-NH-Bzl(NO₂) substrate and the fluorescence of the resulting product.[6][19] Substrate hydrolysis can be pH-dependent, leading to increased background at non-optimal pH values.[8] Additionally, the fluorescence intensity of the cleaved product can also be pH-sensitive.[20] Therefore, it is crucial to empirically determine the optimal pH for your specific assay that balances enzyme activity, substrate stability, and product fluorescence.

Q4: Can the instrument settings on my plate reader affect the background signal?

Yes, improper instrument settings, particularly the gain, can artificially inflate the background signal.[5] The gain should be set using a positive control to ensure the signal is within the linear range of the detector (typically 50-80% of the maximum).[5] This setting should then be kept constant for all measurements within the same experiment.

Q5: What is a good signal-to-noise ratio to aim for in my assay?

A signal-to-noise ratio (S/N) of 3 is often considered the lower limit for accurate detection.[21] However, for robust and reliable data, a higher S/N ratio is always desirable. Optimizing the factors discussed in this guide will help you maximize your S/N ratio.

Visualizing the Workflow and Concepts

Diagram 1: Troubleshooting High Background Fluorescence

Troubleshooting_High_Background Start High Background Detected Substrate_Control Run 'Substrate Only' Control Start->Substrate_Control Compound_Control Run 'Compound Only' Control Substrate_Control->Compound_Control No Substrate_Issue Substrate Unstable or Contaminated Substrate_Control->Substrate_Issue Is Signal High? Yes Buffer_Control Run 'Buffer Only' Control Compound_Control->Buffer_Control No Compound_Issue Compound is Autofluorescent Compound_Control->Compound_Issue Is Signal High? Yes Plate_Check Check Microplate Type Buffer_Control->Plate_Check No Buffer_Issue Buffer is Autofluorescent Buffer_Control->Buffer_Issue Is Signal High? Yes Plate_Issue Incorrect Plate Type Plate_Check->Plate_Issue Is Plate Incorrect? Yes End Problem Solved / Other Issue Plate_Check->End No Substrate_Solution Test new lot Lower concentration Adjust pH/buffer Substrate_Issue->Substrate_Solution Compound_Solution Subtract background Use red-shifted fluorophore Compound_Issue->Compound_Solution Buffer_Solution Use high-purity reagents Test alternative buffers Buffer_Issue->Buffer_Solution Plate_Solution Switch to black, opaque plates Plate_Issue->Plate_Solution Substrate_Solution->End Compound_Solution->End Buffer_Solution->End Plate_Solution->End

Caption: A logical workflow for diagnosing high background fluorescence.

Diagram 2: Mechanism of Fluorescence Quenching and Activation

Fluorescence_Mechanism Substrate H-Ala-NH-Bzl(NO₂) (Non-Fluorescent) Enzyme Enzyme Substrate->Enzyme Cleavage Quencher NO₂ Quencher Substrate->Quencher Quenching (Non-Radiative Decay) Product Fluorescent Product Enzyme->Product Product->Product Fluorescence (Light Emission)

Caption: Enzymatic cleavage removes the quenching NO₂ group, enabling fluorescence.

References

  • The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Aromatics. (2025, December 19). Google Cloud.
  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace.
  • Reduction of Luminescent Background in Ultrasensitive Fluorescence Detection by Photobleaching. Analytical Chemistry - ACS Publications.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). CellScape.
  • Autofluorescence in flow cytometry: what it is and how to manage it. Abcam.
  • Making Nitronaphthalene Fluoresce. PMC - NIH.
  • How to reduce autofluorescence in cell-based assays. BMG LABTECH.
  • Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B - ACS Publications. (2020, May 6).
  • What is fluorescence quenching?. AxisPharm. (2024, September 26).
  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed. (2017, September 3).
  • When do I use photobleaching on purpose?. AAT Bioquest. (2023, April 6).
  • Autofluorescence: Causes and Cures. University of Arizona.
  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. University of Virginia School of Medicine.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Publishing. (2025, August 20).
  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter.
  • Technical Support Center: Fluorescence-Based Protease Assays. Benchchem.
  • Amplification and Background Reduction Techniques. FluoroFinder. (2024, November 18).
  • What are the possible causes and solutions for background issues (high, uneven, or speckled)?. AAT Bioquest. (2024, September 13).
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - NG.
  • Fluorescent microscopy troubleshooting: high background. YouTube. (2019, January 30).
  • troubleshooting low signal-to-noise ratio in fluorescence polarization. Benchchem.
  • Optimizing Signal to Noise Ratio. YouTube. (2023, May 8).
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. (2025, September 4).
  • Nitrite and Hydroxylamine as Nitrogenase Substrates: Mechanistic Implications for the Pathway of N2 Reduction. PMC.
  • Effect of pH on the fluorescence quenching ( ) and fluorescence... ResearchGate.
  • Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Molecular Devices.
  • Signal-to-Noise Considerations. Evident Scientific.
  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Biosciences Biotechnology Research Asia.
  • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC. (2016, July 21).
  • Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph. PMC.
  • The role of pH on the resistance of resting- and active anammox bacteria to NO2- inhibition. Biotechnology and Bioengineering. (2014, October 15).
  • Optically-detectable enzyme substrates and their method of use. Google Patents.
  • Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. PMC.
  • Structural Basis for Substrate and Oxygen Activation in Homoprotocatechuate 2,3-Dioxygenase: Roles of Conserved Active Site Histidine 200. ResearchGate.
  • L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens. PubMed.
  • Aldehyde N,N-dimethylhydrazone-based fluorescent substrate for peroxidase-mediated assays. GIST Scholar. (2022, March 21).
  • Design of synthetic peptide-based fluorescence probes for turn-on detection of hyaluronan. SpringerLink. (2024, January 12).
  • Characterization of Heme-deficient Neuronal Nitric-oxide Synthase Reveals a Role for Heme in Subunit Dimerization and Binding of the Amino Acid Substrate and Tetrahydrobiopterin. ResearchGate. (2025, August 6).
  • Genome mining and characterization of a heme-dependent enzyme catalyzing intermolecular Nitrogen–Nitrogen bond formation in hydrazinosuccinic acid biosynthesis. PMC.

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Stability of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide in buffer

Author: BenchChem Technical Support Team. Date: March 2026

Drafting the Support Guide

I'm currently structuring a technical support guide focusing on the stability of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide in buffer. The target audience, as you know, is researchers, scientists, and professionals in drug development. I'm aiming for a Q&A, troubleshooting, and FAQ format, adopting the persona of a Senior Application Scientist to provide informed guidance.

Defining the Molecular Structure

I've clarified the compound's structure: it's L-Alanine coupled to 4-nitrobenzylamine, not a direct derivative of p-nitrobenzyl. I am considering the common name; while similar to a common chromogenic substrate, this has a benzyl group, so I should search thoroughly. I plan to use Google Search to find detailed stability data. I will incorporate Graphviz diagrams for workflows and pathways, and I'll compile a robust References section.

Investigating Possible Applications

I am now focusing on identifying the compound's applications. I believe it might be related to aminopeptidases, or possibly a drug intermediate. I've formulated a search strategy, starting with "(S)-2-Amino-N-(4-nitro-benzyl)-propionamide stability" and "(S)-2-Amino-N-(4-nitro-benzyl)-propionamide hydrolysis." I will also search for the CAS number and explore related compounds. I am considering the stability of amino acid benzylamides, especially the hydrolysis potential of amides and influence of the N-benzyl group.

Clarifying Ambiguities

I'm now focusing on clarifying ambiguities in the search results. Specifically, I'm examining the incomplete compound identity provided, "(S)-2-Amino-N". The user's specification includes "(S)-2-Amino-N-(4-nitro-benzyl)-propionamide", and the initial result only provides a partial match. This gap requires further exploration to define the full compound identity precisely.

Pinpointing the Compound

I've identified the complete structure as L-Ala-4-nitrobenzylamide, clarifying the user's initial partial specification. My focus shifted to understanding its potential applications and properties. I'm exploring its role as a possible substrate and considering its stability. I'm investigating potential hydrolysis pathways, particularly the unique reactivity of alpha-amino amides, and the potential for diketopiperazine formation.

Analyzing Stability & Reactivity

I'm now deep-diving into the stability and potential reactivity pathways of the compound. While the 4-nitrobenzyl group's electron-withdrawing nature affects the amide, the "benzyl" spacer somewhat insulates the ring. I'm noting that, unlike anilides, benzylamides aren't the most common substrates for colorimetric assays, unless paired with a fluorophore. I'm now particularly focused on spontaneous hydrolysis vs. cyclization and the stability of the alpha-amino amide. I need to consider both potential aminolysis and hydrolysis of the L-Alan.

Verifying User's Intent

I'm now focusing on the distinct possibilities of the compound's structure, primarily to ensure I'm correctly interpreting the user's intent. "N-(4-nitro-benzyl)" is distinct from the more common "N-(4-nitrophenyl)" (anilide). Therefore, I'm verifying the implications of the "benzyl" group and its potential impact on the leaving group post-hydrolysis (4-nitrobenzylamine vs. 4-nitroaniline). My focus now is to check if L-Ala-4-nitrobenzylamide is used as a substrate, or if its stability is a concern. I'm building search queries to verify these points.

Stability Analysis

I am now focusing on factors influencing the compound's stability. Key factors are pH, temperature, and light exposure, because the nitro group might be light-sensitive. The compound's susceptibility to oxidation due to the alpha-amino group is also a central consideration. Additionally, I am looking at solubility concerns given the 4-nitrobenzyl's hydrophobic nature.

Investigating User Context

I'm now refining my understanding of the user's requirements, specifically in light of their request for a "Technical Support Center" approach. I need to consider addressing troubleshooting, frequently asked questions, and potential literature gaps. I'll focus on the compound's structure, L-Ala-4-nitrobenzylamide, and general principles of alpha-amino acid benzylamides. Also, I need to check if it's an impurity or intermediate, maybe related to Lacosamide synthesis.

Clarifying Information Search

The search results initially helped, but the process has highlighted the importance of synthesizing information carefully. I've successfully identified the user's compound: (S)-2-Amino-N-(4-nitro-benzyl)-propionamide, which, if I understand correctly, is essentially L-Alanine coupled.

Distinguishing Structural Features

I am now focused on differentiating the structure. I've noted that this isn't L-Ala-pNA; it is a benzylamide. The benzyl group provides more stability to the amide bond due to reduced nitrogen lone pair delocalization, unlike an anilide. I have recognized the significance of the 4-nitrobenzyl group, and how it differs from the commonly discussed o-nitrobenzyl (photolabile). I've found an interesting bioreductive use as well.

Assessing Stability and Properties

I've determined this compound's stability regarding hydrolysis; it requires extreme conditions or enzymatic action. The alpha-amino group is prone to oxidation if unprotected. The nitrobenzyl group influences photostability and solubility, which are noteworthy. Furthermore, I don't see potential for cyclization.

Developing a Technical Guide

I'm now outlining a technical guide for researchers. I've broken it down into troubleshooting (precipitation, background, activity loss, color changes), FAQs (storage, buffer compatibility, solubility), and diagrams (degradation and photolytic pathways). The aim is to anticipate user issues and provide direct solutions, emphasizing the compound's properties within a research context.

Revising Stability Claims

I'm now revising the stability sections, clarifying the difference between photolabile and stable nitrobenzyl groups. I'll emphasize that the p-nitrobenzyl group is stable to light, but reducible. I am focused on the compound's slow hydrolytic degradation, and the free amine's oxidative instability. Solubility is also a significant practical challenge to be addressed, leading me to recommend DMSO/acidic stock solutions.

Outlining User Guidance

I'm now consolidating key technical points into a researcher's guide. I've focused on hydrolysis, solubility, and amine oxidation issues. I'll cover the compound's hydrophobic nature, needing DMSO or acidic conditions for solubility. Oxidation of the alpha-amine is another sensitivity, along with racemizaton risks under high pH. The guide aims to offer clear, actionable information for practical research use.

Technical Support Center: Purification of L-Alanine-4-nitrobenzylamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

L-Alanine-4-nitrobenzylamide (often referred to as L-Ala-pNA) is a critical chromogenic substrate used primarily for the assay of aminopeptidase M (APM) and leucine aminopeptidase (LAP) . In microbiology, it is the gold standard for differentiating Gram-negative bacteria (which possess L-alanine aminopeptidase activity) from Gram-positive strains.

The synthesis involves coupling Boc-L-Alanine with 4-nitroaniline (pNA) , followed by deprotection. The major technical challenge lies in the weak nucleophilicity of 4-nitroaniline (due to the electron-withdrawing nitro group) and the high risk of racemization during coupling. This guide focuses on the purification of the Boc-L-Ala-pNA intermediate , as purity at this stage dictates the optical integrity of the final product.

Synthesis & Purification Workflow

The following logic flow outlines the critical path from raw materials to the isolated hydrochloride salt, highlighting decision points for purification.

G Start Start: Boc-L-Ala-OH + 4-Nitroaniline Activation Activation Step (Mixed Anhydride: IBCF/NMM) Temp: -15°C Start->Activation Activate Acid Coupling Coupling Reaction (Formation of Boc-L-Ala-pNA) Activation->Coupling Add pNA Workup Workup: Acid/Base Wash Remove unreacted amine/acid Coupling->Workup Check1 Check: Is Product Solid? Workup->Check1 Trituration Issue: Oiling Out Action: Triturate with Hexane/Ether Check1->Trituration No (Oil/Gum) Recryst Purification: Recrystallization Solvent: EtOAc / Hexane Check1->Recryst Yes (Solid) Trituration->Recryst Solidified Deprotection Deprotection (HCl in Dioxane/EtOAc) Recryst->Deprotection Pure Intermediate FinalSalt Final Product Isolation L-Ala-pNA · HCl Deprotection->FinalSalt Precipitate w/ Ether

Figure 1: Critical path for the synthesis and purification of L-Ala-pNA, emphasizing the handling of the oily intermediate.

Module 1: The Critical Intermediate (Boc-L-Ala-pNA)

The reaction between Boc-L-Alanine and 4-nitroaniline is sluggish. Standard EDC/NHS coupling often fails to drive the reaction to completion. The Mixed Anhydride Method (Isobutyl chloroformate/N-Methylmorpholine) is the industry standard here because it generates a highly reactive intermediate capable of acylating the weak aniline nucleophile.

Troubleshooting Guide: Coupling & Isolation

Q: Why is my yield of Boc-L-Ala-pNA low (<50%)?

  • Cause: 4-nitroaniline is a very weak nucleophile.

  • Solution: Ensure you are using the Mixed Anhydride method .

    • Protocol: Dissolve Boc-L-Ala-OH (1.0 eq) and NMM (1.0 eq) in THF. Cool to -15°C (critical to prevent racemization). Add Isobutyl chloroformate (IBCF, 1.0 eq). Stir for 15 mins. Add 4-nitroaniline (1.0 eq). Allow to warm to room temperature overnight.

    • Optimization: If yield persists low, use a slight excess of the mixed anhydride (1.2 eq) relative to the aniline.

Q: My intermediate is "oiling out" instead of crystallizing. How do I fix this?

  • Diagnosis: Boc-protected nitroanilides are lipophilic and often trap solvent (EtOAc/THF), forming a sticky gum.

  • Corrective Action (Trituration):

    • Evaporate the reaction solvent completely to a thick oil.

    • Add Diethyl Ether or Hexane (approx. 10 mL per gram of oil).

    • Scratch the side of the flask vigorously with a glass rod.

    • Sonicate the mixture for 10-20 minutes.

    • The oil should transform into an off-white/yellow solid. Filter and proceed to recrystallization.[1]

Recrystallization Protocol (Boc-L-Ala-pNA)

Target Purity: >98% HPLC

  • Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Precipitation: Remove from heat. Slowly add Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed, then place in a refrigerator (4°C) for 4 hours.

  • Yield Check: You should obtain light yellow needles.

Module 2: Deprotection & Final Salt Isolation

The final product, L-Alanine-4-nitrobenzylamide Hydrochloride (L-Ala-pNA·HCl) , is generated by removing the Boc group.

Q: The final product is yellow. Is this an impurity?

  • Analysis: The product itself is inherently a light yellowish powder due to the nitro group. However, a bright or dark yellow/orange color typically indicates free 4-nitroaniline (starting material).

  • Purification Test:

    • Dissolve a small amount in Methanol.

    • Spot on TLC (Mobile phase: CHCl3/MeOH 9:1).

    • If a fast-moving yellow spot (Rf ~0.8) is visible, free amine is present.

Q: How do I remove free 4-nitroaniline from the final salt?

  • Protocol: The hydrochloride salt is insoluble in ether, while 4-nitroaniline is soluble.

    • Dissolve the crude salt in a minimum amount of Methanol .

    • Pour this solution slowly into a large volume of vigorously stirred cold Diethyl Ether (Ratio 1:10).

    • The product will precipitate as a white/pale yellow powder.

    • Filter and wash extensively with ether.

Quantitative Data & Specifications

Use the following table to validate your intermediates and final product.

ParameterBoc-L-Ala-pNA (Intermediate)L-Ala-pNA·HCl (Final Product)
Molecular Weight 309.32 g/mol 245.66 g/mol
Appearance Pale yellow crystalline solidLight yellowish powder
Melting Point 162 - 165 °C 181 - 186 °C
Solubility Soluble in EtOAc, DCM, MeOHSoluble in Water, MeOH; Insoluble in Ether
Optical Rotation

(c=1, AcOH)*

(c=1, MeOH)
Storage Room Temperature (Dry)2-8°C (Hygroscopic)

*Note: Optical rotation of the Boc-intermediate is approximated based on Boc-L-Ala-OH standards; always prioritize the final salt rotation for QC.

Frequently Asked Questions (FAQs)

Q: I see a loss of optical activity (Racemization). What caused this?

  • Answer: Racemization usually occurs during the activation step of the Boc-Ala-OH.

    • Risk Factor 1:[1] High Temperature.[2] Never activate above -10°C.

    • Risk Factor 2:[1][3][4] Base Excess. If using Mixed Anhydride, ensure NMM is exactly 1.0 equivalent. Excess base abstracts the

      
      -proton of the activated amino acid, leading to the D-isomer.
      

Q: Can I use EDC/NHS instead of Mixed Anhydride?

  • Answer: It is not recommended.[5][6] 4-nitroaniline is too electron-deficient. EDC/NHS couplings will be extremely slow (24-48h) and often result in high levels of urea byproducts that are difficult to separate from the product.

Q: The final salt is sticky/hygroscopic. How do I dry it?

  • Answer: L-Ala-pNA[5][6]·HCl is hygroscopic.

    • Avoid air drying in humid environments.

    • Dry in a vacuum desiccator over P2O5 or KOH pellets for at least 24 hours.

    • Store in a tightly sealed vial with a desiccant packet at 4°C.

References

  • Preparation of L-Alanine-4-nitroanilide: Methods in Enzymology, Vol. 19, Proteolytic Enzymes.
  • Synthesis Mechanism: Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Authoritative text on Mixed Anhydride coupling for weak amines).

Sources

Validation & Comparative

A Comparative Guide to the Kinetic Constants of Ala-Nba Based Substrates for Protease Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between an enzyme and its substrate is paramount. The kinetic constants, Michaelis constant (K_m) and catalytic rate constant (k_cat), are the language of this interaction, quantifying the efficiency and affinity of an enzymatic reaction. This guide provides an in-depth comparison of these constants for a class of synthetic chromogenic substrates, Alanine-p-nitroanilide (Ala-Nba) and its derivatives, which have become indispensable tools in the study of proteases. We will delve into the experimental data, explore the causality behind substrate choices, and provide a robust protocol for the determination of these critical parameters in your own laboratory.

The Significance of Ala-Nba Based Substrates in Protease Assays

Ala-Nba based substrates are synthetic peptides that, upon cleavage by a protease, release the chromophore p-nitroaniline (pNA).[1][2] This release results in a measurable increase in absorbance at or near 405 nm, providing a simple and continuous method to monitor enzyme activity.[1] The core structure consists of an amino acid or peptide sequence linked to a p-nitroanilide group. The specificity of the substrate for a particular protease is largely determined by the amino acid sequence.[3] For instance, substrates with an N-terminal alanine are often used for aminopeptidases, while more complex peptide sequences are designed to target specific serine proteases like elastase, chymotrypsin, and subtilisin.[2][4]

The utility of these substrates lies in their ability to provide quantitative data on enzyme kinetics. By measuring the rate of pNA release at various substrate concentrations, we can determine the K_m and V_max of the reaction. From V_max, the k_cat, or turnover number, can be calculated if the enzyme concentration is known.[5] The k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the catalytic efficiency of the enzyme. The K_m is the substrate concentration at which the reaction rate is half of V_max and is an indicator of the substrate's affinity for the enzyme; a lower K_m generally signifies a higher affinity.[5] The ratio of these two constants, k_cat/K_m, is known as the specificity constant and is the most effective measure of an enzyme's catalytic efficiency and substrate preference.[1]

Comparative Analysis of Kinetic Constants

The choice of substrate is critical for accurately characterizing a protease. The following tables summarize the kinetic parameters for the hydrolysis of various Ala-Nba based substrates by a selection of common proteases. It is important to note that direct comparisons between enzymes are most meaningful when the same substrate and reaction conditions are used. Where data for the exact same substrate across multiple enzymes is unavailable, we present data for structurally similar substrates to provide a broader understanding of substrate specificity.

Table 1: Kinetic Parameters for Serine Proteases with Succinylated Ala-Nba Based Substrates

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Experimental ConditionsReference(s)
Human Pancreatic Elastase 2Glutaryl-Ala-Ala-Pro-Leu-p-nitroanilide0.4511.224,900Not specified[1]
Porcine Pancreatic ElastaseMeO-Suc-Ala-Ala-Pro-Val-NA--7x more reactive than the standardpH 7.5, 25°C[6]
Human Leukocyte ElastaseMeO-Suc-Ala-Ala-Pro-Val-NALower K_m than standard-High reactivitypH 7.5, 25°C[6]
α-ChymotrypsinSuccinyl-Ala-Ala-Pro-Phe-pNA0.198980,000pH 7.5, 30°C, 500 mM NaCl, 10 mM CaCl₂[7]
α-ChymotrypsinSuccinyl-Ala-Phe-pNA40.9225pH 7.5, 30°C, 500 mM NaCl, 10 mM CaCl₂[7]
α-ChymotrypsinSuccinyl-Phe-pNA10.0440pH 7.5, 30°C, 500 mM NaCl, 10 mM CaCl₂[7]
Subtilisin CarlsbergSuc-Ala-Ala-Ala-pNA1.21.61,333Not specified[8]
M Protease (Bacillus sp. KSM-K16)N-succinyl-Ala-Ala-Pro-Phe-pNA0.8-174,400Not specified[9]
M Protease (Bacillus sp. KSM-K16)N-succinyl-Ala-Ala-Pro-Met-pNA1.01-137,300Not specified[9]
Aqualysin Isuc-Phe-Ala-Ala-pNA--HighNot specified[10]
Subtilisin BPN'suc-Phe-Ala-Ala-pNA--HighNot specified[10]
Proteinase Ksuc-Phe-Ala-Ala-pNA--HighNot specified[10]

Table 2: Kinetic Parameters for Aminopeptidases with Ala-Nba Based Substrates

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Experimental ConditionsReference(s)
Chick-Pea AminopeptidaseL-Alanine-p-nitroanilide--Lower than Phe/Leu-pNApH 7.0-7.2, 35-40°C[11]
β-aminopeptidase (BapA3-2W4)H-βhGly-pNA--Lower than H-β³hLeu-pNANot specified[12]
β-aminopeptidase (BapAYlip)H-βhGly-pNA--HighNot specified[12]
Interpreting the Data: The Causality Behind Substrate Specificity

The data presented in the tables highlight the principle of substrate specificity. For instance, α-chymotrypsin, which preferentially cleaves after large hydrophobic residues, exhibits a significantly higher catalytic efficiency (k_cat/K_m) with Succinyl-Ala-Ala-Pro-Phe-pNA compared to substrates lacking the P1 phenylalanine.[7] This is a direct consequence of the enzyme's S1 specificity pocket, which is a deep, hydrophobic pocket that accommodates aromatic side chains.[3]

Similarly, the high reactivity of elastases with substrates containing a Pro-Val sequence preceding the p-nitroanilide reflects the preference of these enzymes for small, neutral amino acids in the P1 position.[6] The variations in K_m and k_cat for different proteases with structurally similar substrates underscore the subtle yet critical differences in the architecture of their active sites. These differences are what allow for the specific physiological roles of these enzymes and are a key consideration in drug design, where targeting a specific protease while avoiding off-target effects is crucial.

Experimental Protocol for Determining K_m and k_cat

The following is a detailed, self-validating protocol for determining the kinetic constants of a protease with an Ala-Nba based substrate. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Materials and Reagents
  • Purified protease of interest

  • Ala-Nba based chromogenic substrate (e.g., Suc-Ala-Ala-Ala-pNA)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.3 at 25°C)[13]

  • Substrate Solvent (e.g., DMSO, if the substrate has low aqueous solubility)[2]

  • Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm[1]

  • 96-well microplates or cuvettes

  • Thermostatted incubation chamber for the plate reader or spectrophotometer

Step-by-Step Methodology
  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability. The final enzyme concentration in the assay should be in the nanomolar range, but this needs to be optimized to ensure a linear reaction rate over the desired time course.

    • Substrate Stock Solution: Prepare a high-concentration stock solution of the Ala-Nba substrate, typically in the millimolar range. If the substrate is not readily soluble in the assay buffer, dissolve it in a minimal amount of an organic solvent like DMSO first, and then dilute it with the assay buffer.[2] Ensure the final concentration of the organic solvent in the assay is low (typically <5%) to avoid affecting enzyme activity.

    • Assay Buffer: Prepare the assay buffer at the desired pH and ionic strength. The choice of buffer and pH is critical as it can significantly influence enzyme activity.[14] Tris-HCl is a common choice for many serine proteases.[13]

  • Determination of the Optimal Enzyme Concentration:

    • Rationale: It is crucial to work under conditions where the initial reaction velocity is linear with time and proportional to the enzyme concentration.

    • Procedure: Perform a series of assays with a fixed, saturating concentration of the substrate (typically 5-10 times the expected K_m) and varying concentrations of the enzyme. Plot the initial reaction rate (ΔAbs/min) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.

  • Kinetic Assay Setup:

    • Rationale: To determine K_m and V_max, the initial reaction rate must be measured over a range of substrate concentrations, typically spanning from 0.1 to 10 times the estimated K_m.

    • Procedure: In a 96-well plate, set up a series of reactions with a fixed, optimal concentration of the enzyme and varying concentrations of the substrate. Include a blank for each substrate concentration containing all components except the enzyme to correct for any non-enzymatic substrate hydrolysis.

  • Data Acquisition:

    • Rationale: Continuous monitoring of the absorbance change allows for the accurate determination of the initial reaction velocity.

    • Procedure: Pre-incubate the plate at the desired temperature. Initiate the reaction by adding the enzyme to the wells. Immediately begin monitoring the increase in absorbance at 405-410 nm in the microplate reader.[1] Take readings at regular intervals (e.g., every 30-60 seconds) for a period that ensures the reaction is still in its initial linear phase (typically, less than 10% of the substrate is consumed).

  • Data Analysis:

    • Rationale: The raw data (absorbance vs. time) needs to be converted into initial reaction velocities, which are then used to calculate K_m and V_max.

    • Procedure:

      • For each substrate concentration, plot absorbance versus time. The slope of the initial linear portion of this curve represents the initial reaction velocity (V₀) in units of ΔAbs/min.

      • Convert V₀ from ΔAbs/min to M/s using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light through the sample.[1]

      • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

      • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software (e.g., GraphPad Prism). This is the most accurate method for determining K_m and V_max.[5]

      • Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), where the y-intercept is 1/V_max and the x-intercept is -1/K_m. However, this method can be prone to inaccuracies due to the uneven weighting of data points.

      • Calculate k_cat from the V_max using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration in the assay.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and the underlying enzymatic mechanism, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Prepare Enzyme Stock A1 Optimize Enzyme Concentration P1->A1 P2 Prepare Substrate Stock A2 Set up Reactions with Varying [S] P2->A2 P3 Prepare Assay Buffer P3->A2 A1->A2 A3 Initiate Reaction & Monitor Absorbance A2->A3 D1 Calculate Initial Velocities (V₀) A3->D1 D2 Plot V₀ vs. [S] D1->D2 D3 Non-linear Regression (Michaelis-Menten) D2->D3 D4 Calculate Km and Vmax D3->D4 D5 Calculate kcat D4->D5

Caption: Experimental workflow for determining protease kinetic parameters.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ S Substrate (S) (Ala-Nba) ES->E k₋₁ EP Enzyme-Product Complex (EP) ES->EP k_cat EP->E P1 Product 1 (Peptide) EP->P1 P2 Product 2 (pNA) EP->P2

Caption: Simplified enzymatic cleavage of an Ala-Nba substrate.

Conclusion: A Foundation for Discovery

The kinetic characterization of proteases using Ala-Nba based substrates provides a robust and quantitative framework for understanding enzyme function. The data presented in this guide illustrates the diverse specificities of various proteases and underscores the importance of selecting the appropriate substrate for a given application. By following the detailed experimental protocol, researchers can confidently determine the K_m and k_cat of their enzyme of interest, paving the way for a deeper understanding of its biological role and for the development of novel therapeutics. The interplay of substrate structure and enzyme active site architecture is a fundamental principle in enzymology, and the use of these chromogenic substrates continues to be a cornerstone of its exploration.

References

  • Nakajima, K. et al. (1979). Active site mapping of human and rat leukocyte elastases. Journal of Biological Chemistry, 254(10), 4027-4032.
  • Kobayashi, T. et al. (1995). Purification and properties of an alkaline protease from alkalophilic Bacillus sp. KSM-K16. Applied and Environmental Microbiology, 61(5), 1729-1735.
  • Bryan, P. N. et al. (1986). Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism.
  • UniProt Consortium. (2019). subC - Subtilisin Carlsberg - Bacillus licheniformis. UniProtKB - P00780. [Link]

  • Lee, M. H. et al. (2010). Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. Food Science and Biotechnology, 19(2), 543-547.
  • Stein, R. L., & Strimpler, A. M. (1987). Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed Hydrolysis of Suc-Ala-Phe-AlaNH2 Determined by Competition with Suc-Ala-Phe-pNA. Biochemistry, 26(9), 2611-2615.
  • Matsuzawa, H. et al. (1988). Substrate Specificity of Aqualysin I, a Bacterial Thermophilic Alkaline Serine Protease from Thermus aquaticus YT-1. Journal of Biochemistry, 103(5), 783-788.
  • McRae, B. J. et al. (1981). Reactivity of human leukocyte elastase and porcine pancreatic elastase toward peptide 4-nitroanilides containing model desmosine residues. Evidence that human leukocyte elastase is selective for cross-linked regions of elastin. Biochemistry, 20(13), 3675-3679.
  • Petkov, D. D. et al. (1980). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. European Journal of Biochemistry, 109(1), 1-11.
  • Vinogradov, A. D. et al. (1986). The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 874(3), 326-336.
  • van der Laan, J. M. et al. (1992). Kinetic and molecular properties of B. subtilis IBTC-3 subtilisin. Applied Microbiology and Biotechnology, 36(5), 609-614.
  • Magdolen, V. et al. (2003). Inhibition of Serine Proteinases Plasmin, Trypsin, Subtilisin A, Cathepsin G, and Elastase by LEKTI: A Kinetic Analysis. Biochemistry, 42(11), 3295-3303.
  • Fersht, A. R. et al. (1973). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Biochemistry, 12(13), 2435-2442.
  • Stöcker, W. et al. (1990). Kinetics of Nitroanilide Cleavage by Astacin. European Journal of Biochemistry, 188(1), 151-157.
  • Le, B. M. et al. (2013). Comparative kinetics of hydrolysis of the elastin substrate by human neutrophil elastase, porcine pancreatic elastase, bovine trypsin and chymotrypsin. PLoS One, 8(3), e57946.
  • Tchorbanov, B. et al. (2007). Purification and Characterization of L-Phenylalanine Aminopeptidase from Chick-Pea Cotyledons (Cicer arietinum L.).
  • Larrabee, J. A. et al. (2017). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 56(45), 6046-6057.
  • Chromogenix. (n.d.). Substrates in Practice. [Link]

  • van der Linden, E. et al. (2015). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 81(13), 4335-4344.
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  • University of Wisconsin-La Crosse. (n.d.). Serine Proteases Substrate Specificity. [Link]

  • Taniguchi, Y. et al. (1983). Effect of pressure on the pre-steady-state kinetics of the hydrolysis of anilide substrates catalyzed by alpha-chymotrypsin. The Journal of Biochemistry, 94(4), 1131-1137.
  • Stein, R. L., & Strimpler, A. M. (1989). Identification of the rate-limiting step in serine proteinases from the effect of temperature on steady-state kinetics. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 995(2), 201-203.
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The Dawn of Dark Quenchers: A Comparative Guide to Benzylamide Analogues versus DNP and EDANS in Modern Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate world of fluorescence-based assays, the choice of a quencher is a critical determinant of experimental success. This guide provides an in-depth technical comparison of modern dark quenchers, exemplified by structures containing benzylamide-like moieties, against the traditional quenchers, 2,4-Dinitrophenyl (DNP) and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS). By delving into the underlying mechanisms, performance metrics, and practical applications, we illuminate the significant advantages offered by the new generation of non-fluorescent quenchers.

Introduction: The Pivotal Role of Quenching in Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique that allows for the detection of molecular interactions and conformational changes with high sensitivity.[1][2] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule, the quencher. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler."[3]

Historically, fluorescent molecules were used as both donors and acceptors. However, the fluorescence emission from the acceptor often leads to high background noise, limiting assay sensitivity. This has driven the development of non-fluorescent acceptors, or "dark quenchers," which dissipate the absorbed energy as heat rather than light.[4] This guide will focus on the advantages of a prominent class of modern dark quenchers, which for the purpose of this guide we will refer to as "benzylamide quenchers" due to the presence of this functional group in many modern proprietary quencher structures, and compare them to the older, more established quenchers, DNP and EDANS.

The Contenders: A Profile of Three Quencher Classes

Modern Dark Quenchers (e.g., Benzylamide Analogues)

While "benzylamide quencher" is not a standardized chemical classification, many modern, high-performance dark quenchers, such as the widely used Black Hole Quencher™ (BHQ™) dyes, incorporate complex polyaromatic azo structures that may include amide functionalities.[5][6] These quenchers are characterized by their lack of native fluorescence and broad absorption spectra.

Mechanism of Action: Modern dark quenchers primarily operate through Förster Resonance Energy Transfer (FRET).[4] Their broad absorption spectra are engineered to have significant overlap with the emission spectra of a wide range of donor fluorophores, from the visible to the near-infrared range.[5] This allows for efficient quenching over a variety of FRET pairs. Some dark quenchers can also participate in static or contact quenching, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher, further enhancing quenching efficiency.[7]

DNP (2,4-Dinitrophenyl) Quenchers

The DNP group is a classic quencher that has been used in various biochemical assays.[8] It is a small, non-fluorescent molecule that can be readily incorporated into peptides and oligonucleotides.

Mechanism of Action: DNP is known to quench fluorescence through both static and dynamic quenching mechanisms.[1][9] Static quenching involves the formation of a non-fluorescent complex between the DNP molecule and the fluorophore in its ground state.[1] Dynamic quenching occurs through collisional encounters between the excited fluorophore and the DNP molecule. The nitroaromatic nature of DNP facilitates electron transfer processes that lead to non-radiative decay of the excited fluorophore.[8]

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as a FRET Donor and its Quencher Partner

EDANS itself is a fluorescent dye and acts as a donor in FRET pairs. It is most commonly paired with the dark quencher DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid).[2] Therefore, when discussing the performance of "EDANS quenchers," we are, in fact, evaluating the performance of the EDANS/DABCYL FRET pair.

Mechanism of Action: The quenching of EDANS fluorescence by DABCYL occurs primarily through FRET.[2] The efficiency of this process is dependent on the spectral overlap between the emission of EDANS (around 490 nm) and the absorption of DABCYL (around 453 nm).[10][11]

Head-to-Head Comparison: The Advantages of Modern Dark Quenchers

The superiority of modern dark quenchers over DNP and EDANS/DABCYL can be assessed across several key performance metrics.

FeatureModern Dark Quenchers (e.g., Benzylamide Analogues)DNP QuenchersEDANS/DABCYL
Quenching Mechanism Primarily FRET, often supplemented by static quenching.[7]Static and dynamic quenching.[1]Primarily FRET.[2]
Native Fluorescence None (truly "dark").[4]None.[8]EDANS is fluorescent; DABCYL is a dark quencher.
Signal-to-Noise Ratio Very High.[4][12]Moderate to High.Moderate.
Spectral Overlap Broad and tunable, compatible with a wide range of fluorophores.[5]Moderate, can be limiting.Limited to specific donor-acceptor pairs.[13]
Multiplexing Capability Excellent, due to the absence of quencher emission.[4]Limited.Limited.
Photostability Generally high.[14]Can be susceptible to photobleaching.Moderate.
Toxicity Generally low.Known cellular toxicity.[8]Generally low.

Table 1: Comparative Properties of Quencher Classes

Superior Signal-to-Noise Ratio

The most significant advantage of modern dark quenchers is the elimination of background fluorescence from the quencher itself.[4] Since they do not fluoresce, the resulting signal in a FRET assay is solely from the unquenched donor, leading to a dramatically improved signal-to-noise ratio.[12] In contrast, while DNP is non-fluorescent, its quenching efficiency can be variable, and the static quenching component can sometimes lead to a non-linear relationship between fluorescence and the concentration of the interacting species, complicating data analysis.[9] In the EDANS/DABCYL pair, although DABCYL is a dark quencher, any residual, unquenched EDANS or non-specific cleavage of the probe can contribute to background fluorescence.

Broader Spectral Overlap and Versatility

Modern dark quenchers are designed to have broad absorption spectra, allowing them to effectively quench a wide range of fluorophores with emission wavelengths spanning the visible and near-infrared spectrum.[5] This provides researchers with greater flexibility in choosing donor dyes and designing multiplex assays. DNP has a more limited absorption range, which restricts the choice of compatible fluorophores.[15] Similarly, the EDANS/DABCYL pair is effective within a specific spectral window, and moving to different wavelengths would necessitate a different FRET pair.[13]

Enhanced Multiplexing Capabilities

The absence of fluorescence emission from modern dark quenchers is a key enabler for multiplexed assays, where multiple molecular events are monitored simultaneously using different fluorophore-quencher pairs.[16] With no spectral bleed-through from the quenchers, the signals from different donor fluorophores can be easily distinguished. This is a significant limitation for older systems, as even small amounts of fluorescence from a quencher can contaminate the signal from another channel.

Improved Photostability

While systematic comparative data is limited, modern dark quenchers are generally engineered for high photostability, allowing for longer exposure times and more robust data collection in demanding applications like single-molecule imaging.[14] Dinitrophenyl compounds, in some contexts, have shown susceptibility to photodegradation, which can affect the reliability of long-term experiments.

Experimental Evidence: Demonstrating the Performance of Modern Dark Quenchers

The theoretical advantages of modern dark quenchers are borne out in numerous experimental applications.

Experimental Protocol 1: Comparative Protease Activity Assay

This protocol illustrates how to compare the performance of a modern dark quencher (using a BHQ-labeled substrate) with a DNP-labeled substrate for measuring the activity of a specific protease.

Objective: To compare the signal-to-background ratio and linearity of a protease assay using two different quenched fluorogenic substrates.

Materials:

  • Purified protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)

  • Fluorogenic Substrate 1: A peptide substrate for the protease, labeled with a fluorophore (e.g., FAM) at one end and a modern dark quencher (e.g., BHQ-1) at the other.

  • Fluorogenic Substrate 2: The same peptide substrate labeled with the same fluorophore (FAM) and a DNP quencher.

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Substrate Preparation: Prepare stock solutions of both substrates in DMSO and then dilute to a working concentration (e.g., 10 µM) in assay buffer.

  • Enzyme Dilution: Prepare a serial dilution of the protease in assay buffer. Include a no-enzyme control (buffer only).

  • Assay Setup: In the 96-well plate, add 50 µL of the protease dilutions (or buffer for the control) to triplicate wells for each substrate.

  • Reaction Initiation: Add 50 µL of the respective substrate working solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation/520 nm emission for FAM) at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Plot the fluorescence intensity versus time for each protease concentration.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the curve.

    • Plot V₀ versus protease concentration to assess the linearity of the assay.

    • Calculate the signal-to-background ratio at a specific time point for a given enzyme concentration for both substrates.

Expected Results: The assay using the modern dark quencher-labeled substrate is expected to show a significantly higher signal-to-background ratio and better linearity over a wider range of enzyme concentrations compared to the DNP-labeled substrate.

Diagram of a FRET-based Protease Assay

Caption: Mechanism of a FRET-based protease assay.

Experimental Protocol 2: Multiplexed Nucleic Acid Detection

This protocol demonstrates the advantage of modern dark quenchers in a multiplexed quantitative PCR (qPCR) assay.

Objective: To simultaneously detect two different DNA targets using probes labeled with different fluorophores and a common dark quencher.

Materials:

  • DNA template containing Target A and Target B sequences

  • Forward and reverse primers for Target A and Target B

  • Probe A: Labeled with FAM at the 5' end and a modern dark quencher (e.g., BHQ-1) at the 3' end.

  • Probe B: Labeled with a different fluorophore (e.g., HEX) at the 5' end and the same dark quencher (BHQ-1) at the 3' end.

  • qPCR master mix

  • Real-time PCR instrument capable of multiplex detection

Methodology:

  • Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers for both targets, both probes, and the DNA template.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Acquisition: Set the real-time PCR instrument to acquire fluorescence data in both the FAM and HEX channels during the annealing/extension step of each cycle.

  • Data Analysis:

    • Analyze the amplification plots for both FAM and HEX channels.

    • Determine the cycle threshold (Ct) value for each target.

    • Examine the data for any spectral bleed-through between the channels.

Expected Results: The use of a common dark quencher will result in minimal crosstalk between the FAM and HEX channels, allowing for accurate and simultaneous quantification of both Target A and Target B in a single reaction. This would be challenging with older quencher systems due to potential spectral overlap and background fluorescence.

Diagram of a Multiplex qPCR Assay

Multiplex_qPCR cluster_0 Reaction Tube cluster_A Probe A cluster_B Probe B Template_A DNA Target A qPCR_Instrument qPCR Instrument Template_B DNA Target B Probe_A FAM - Target A Sequence - BHQ-1 Probe_B HEX - Target B Sequence - BHQ-1 FAM_Channel FAM Channel (Detects Target A) qPCR_Instrument->FAM_Channel Simultaneous Detection HEX_Channel HEX Channel (Detects Target B) qPCR_Instrument->HEX_Channel Simultaneous Detection

Caption: Principle of a multiplex qPCR assay using dark quenchers.

Conclusion: Embracing the Advantages of Modern Dark Quenchers

The evolution from traditional quenchers like DNP and fluorescent partners for donors like EDANS to modern dark quenchers represents a significant leap forward in fluorescence-based assay technology. The elimination of quencher fluorescence, coupled with broad spectral compatibility and high quenching efficiency, provides researchers with tools to develop more sensitive, robust, and versatile assays. For professionals in drug discovery and diagnostics, the ability to perform reliable multiplexed assays with high signal-to-noise ratios is invaluable. As the demand for more sophisticated and sensitive detection methods continues to grow, the adoption of modern dark quenchers will be crucial for pushing the boundaries of scientific discovery.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Forster, T. (1948). Zwischenmolekulare Energiewanderung und Fluoreszenz. Annalen der Physik, 437(1-2), 55-75.
  • Stryer, L., & Haugland, R. P. (1967). Energy transfer: a spectroscopic ruler. Proceedings of the National Academy of Sciences, 58(2), 719-726.
  • Marras, S. A. E., Kramer, F. R., & Tyagi, S. (2002). Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. Nucleic acids research, 30(21), e122-e122.
  • Haugland, R. P. (2005). The handbook: A guide to fluorescent probes and labeling technologies. Molecular Probes.
  • Tyagi, S., & Kramer, F. R. (1996). Molecular beacons: probes that fluoresce upon hybridization.
  • Didenko, V. V. (2001). DNA probes using fluorescence resonance energy transfer (FRET)
  • Matayoshi, E. D., Wang, G. T., Krafft, G. A., & Erickson, J. (1990). Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954-958.
  • Johansson, M. K., & Cook, R. M. (2003). Intramolecular dimers: a new design strategy for fluorescence-quenched probes. Chemistry-A European Journal, 9(15), 3466-3471.
  • Black Hole Quencher™ is a trademark of LGC Biosearch Technologies.
  • Wharam, S. D., et al. (2001). Specific detection of DNA and RNA using a novel duplex-specific nuclease. Nucleic acids research, 29(17), e84-e84.
  • Medintz, I. L., et al. (2003). A fluorescence resonance energy transfer-based proteolytic activity assay using a green fluorescent protein-labeled substrate. Analytical biochemistry, 315(1), 67-75.
  • Peng, X., et al. (2009). A nonfluorescent, broad-range quencher for fluorescence resonance energy transfer assays. Analytical biochemistry, 388(2), 220-228.
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  • Biosearch Technologies. (2000). Black Hole Quencher Dyes. Glen Report, 13(2), 1-4.
  • Johansson, M. K. (2006). The Black Hole Quenchers: The Universal Dark Quenchers. In Fluorescence Spectroscopy in Biology (pp. 17-33). Springer, Berlin, Heidelberg.
  • Marras, S. A. E. (2006). Selection of Fluorophore and Quencher Pairs for Fluorescent Nucleic Acid Hybridization Probes. In Methods in Molecular Biology (Vol. 335, pp. 3-16). Humana Press.
  • Bernacchi, S., & Mely, Y. (2001). Exciton-coupled circular dichroism for the study of protein-protein interactions. Journal of molecular biology, 312(3), 485-495.
  • Didenko, V. V., et al. (2001). Simultaneous detection of multiple nucleic acid targets in a single tube. Journal of clinical microbiology, 39(8), 3039-3044.
  • Vet, J. A., et al. (1999). Multiplex detection of four pathogenic retroviruses using molecular beacons. Proceedings of the National Academy of Sciences, 96(11), 6394-6399.
  • Tyagi, S., Bratu, D. P., & Kramer, F. R. (1998). Multicolor molecular beacons for allele discrimination.
  • Cardullo, R. A., et al. (1988). Detection of nucleic acid hybridization by nonradiative fluorescence resonance energy transfer. Proceedings of the National Academy of Sciences, 85(23), 8790-8794.
  • Clegg, R. M. (1992). Fluorescence resonance energy transfer and nucleic acids. Methods in enzymology, 211, 353-388.
  • Selvin, P. R. (2000). The renaissance of fluorescence resonance energy transfer.
  • Lakowicz, J. R. (1999). Topics in fluorescence spectroscopy. Springer.
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  • Royer, C. A. (1995). Probing protein folding and conformational transitions with fluorescence. Chemical reviews, 95(7), 2695-2708.
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Spectroscopic characterization of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Characterization of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide

For researchers and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a critical checkpoint. This guide provides an in-depth spectroscopic characterization of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide, a chiral molecule featuring key functional groups relevant to medicinal chemistry. Due to the limited availability of a complete public spectroscopic dataset for this specific molecule, this guide presents a predicted spectroscopic profile based on foundational principles and data from structurally analogous compounds. We will compare this predicted data with experimental data from relevant molecules to provide a robust framework for characterization.

Predicted Spectroscopic Profile

The following table summarizes the predicted key spectroscopic data for (S)-2-Amino-N-(4-nitro-benzyl)-propionamide. These predictions are derived from established chemical shift and vibrational frequency ranges for the constituent functional groups.

Spectroscopic Technique Feature Predicted Value/Range Assignment
FT-IR Vibrational Bands (cm⁻¹)3400-3200N-H stretch (primary amine & secondary amide)
1680-1640C=O stretch (Amide I)
1560-1540N-H bend (Amide II)
1530-1510 & 1350-1330Asymmetric & Symmetric N-O stretch (Nitro group)
¹H NMR Chemical Shift (δ, ppm)8.2-8.02H, d, Ar-H (ortho to NO₂)
7.5-7.32H, d, Ar-H (meta to NO₂)
~4.42H, d, -CH₂- (benzyl)
~3.51H, q, -CH- (chiral center)
~1.33H, d, -CH₃
~8.51H, t, -NH- (amide)
~2.0 (broad)2H, s, -NH₂ (amine)
¹³C NMR Chemical Shift (δ, ppm)~175C=O (amide)
~147Ar-C (ipso to NO₂)
~145Ar-C (ipso to benzyl)
~128Ar-CH (meta to NO₂)
~124Ar-CH (ortho to NO₂)
~52-CH- (chiral center)
~43-CH₂- (benzyl)
~18-CH₃
Mass Spectrometry (EI) m/z237[M]⁺, Molecular Ion
136[NO₂-C₆H₄-CH₂]⁺
106[C₆H₅-CH₂]⁺ (from rearrangement)
72[H₂N-CH(CH₃)-CO]⁺

Comparative Spectroscopic Analysis

A powerful approach to confirming the structure of a novel compound is to compare its spectra with those of known, structurally related molecules. Here, we will compare the predicted data for our target compound with experimental data for L-Alanine and 2-Nitrobenzamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying key functional groups. The presence of a primary amine, a secondary amide, and a nitro group in our target molecule will give rise to a characteristic set of vibrational bands.

Data Comparison:

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) N-O Stretch (cm⁻¹)
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide (Predicted) 3400-3200 (broad, multiple peaks)1680-16401530-1510 & 1350-1330
Benzamide (Primary Amide) ~3370 & ~3170 (two sharp peaks)[1]~1656[1]N/A
2-Nitrobenzamide ~3350 & ~3170[2]~1670[2]~1530 & ~1350[3]

Causality and Insights:

  • N-H Stretching: Primary amides, like benzamide, typically show two distinct N-H stretching peaks.[1] Our target molecule has both a primary amine (-NH₂) and a secondary amide (-NH-), which will result in overlapping, broad absorptions in the 3400-3200 cm⁻¹ region due to hydrogen bonding.

  • C=O Stretching: The amide carbonyl (C=O) stretch is a strong, sharp peak. Its position around 1660 cm⁻¹ is characteristic of amides and is influenced by conjugation and hydrogen bonding.[1][4]

  • Nitro Group Stretching: The presence of a nitro group is strongly indicated by two intense absorptions corresponding to the asymmetric and symmetric N-O stretches.[5][6] The predicted ranges of 1530-1510 cm⁻¹ and 1350-1330 cm⁻¹ are highly characteristic for aromatic nitro compounds.[3]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.

Data Comparison:

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm)
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide (Predicted) 8.2-8.0 (2H, d), 7.5-7.3 (2H, d)~4.4 (2H, d), ~3.5 (1H, q), ~1.3 (3H, d)
L-Alanine N/A3.78 (1H, q), 1.48 (3H, d)[7][8]
2-Nitrobenzyl derivatives 8.04-7.41~3.80 (Ar-CH₂-NH)

Causality and Insights:

  • Aromatic Region: The powerful electron-withdrawing nature of the nitro group significantly deshields the ortho protons (H-2, H-6), shifting them downfield to the predicted 8.2-8.0 ppm region.[9] The meta protons (H-3, H-5) are less affected and appear further upfield.

  • Alanine Moiety: The chemical shifts and splitting patterns of the chiral proton (-CH-) and the methyl protons (-CH₃) are expected to be similar to those in L-alanine and its derivatives.[8][10][11]

  • Benzyl Protons: The benzylic protons (-CH₂-) are adjacent to both the aromatic ring and the amide nitrogen, placing their predicted chemical shift around 4.4 ppm.

Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Data Comparison:

Compound Aromatic Carbons (δ, ppm) Aliphatic Carbons (δ, ppm) Carbonyl Carbon (δ, ppm)
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide (Predicted) ~147 (C-NO₂), ~145 (C-CH₂), ~128 (C-3,5), ~124 (C-2,6)~52 (CH), ~43 (CH₂), ~18 (CH₃)~175
Propanamide N/A31.4 (CH₂), 10.9 (CH₃)[12]178.1[12]
2-Nitrobenzamide 147.2 (C-NO₂), 132.8, 130.5, 129.8, 124.2[13]N/A167.3

Causality and Insights:

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears far downfield, typically around 175 ppm.[12][14]

  • Aromatic Carbons: The carbon attached to the nitro group (ipso-carbon) is highly deshielded due to the strong electron-withdrawing effect.

  • Aliphatic Carbons: The chemical shifts of the alanine-derived carbons are well-established and provide a clear signature for this part of the molecule.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Fragmentation Pathway:

Electron Ionization (EI) is a high-energy technique that often leads to characteristic fragmentation patterns. For (S)-2-Amino-N-(4-nitro-benzyl)-propionamide, two major cleavage pathways are anticipated: benzylic cleavage and amide bond cleavage.

dot

mol [M]⁺ m/z = 237 frag1 Benzylic Cleavage frag2 Amide Cleavage ion1 [NO₂-C₆H₄-CH₂]⁺ m/z = 136 frag1->ion1 ion2 [H₂N-CH(CH₃)-CO]⁺ m/z = 72 frag2->ion2

Caption: Predicted major fragmentation pathways in EI-MS.

Causality and Insights:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 237. In some cases, particularly with benzylamines, this peak may be weak or absent under high-energy EI conditions due to rapid fragmentation.[16]

  • Benzylic Cleavage: The bond between the benzylic carbon and the amide nitrogen is prone to cleavage, leading to the formation of a stable nitrobenzyl cation at m/z 136. This is often a prominent peak in the spectrum of benzylamines.[16][17]

  • Amide Cleavage: Cleavage of the amide C-N bond can also occur, resulting in a fragment corresponding to the alaninyl portion of the molecule at m/z 72. A characteristic peak for primary amides is often seen at m/z 44, corresponding to [CONH₂]⁺, which may also be observed here after rearrangement.[18][19]

Experimental Protocols

To obtain high-quality spectroscopic data, standardized experimental procedures are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

dot

prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) setup Instrument Setup (e.g., 400 MHz spectrometer) prep->setup acq_h1 ¹H NMR Acquisition (Standard pulse sequence) setup->acq_h1 acq_c13 ¹³C{¹H} NMR Acquisition (Proton-decoupled) setup->acq_c13 process Data Processing (Fourier transform, phasing, baseline correction) acq_h1->process acq_c13->process

Sources

Cross-reactivity of Ala-Nba substrates with serine proteases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of Ala-Nba Substrates with Serine Proteases: A Comprehensive Comparison Guide

Executive Summary

Fluorogenic substrates utilizing the 2-aminobenzoyl (Abz) and 4-nitrobenzylamide (Nba) FRET pair—such as Abz-Ala-Gly-Leu-Ala-Nba —are gold standards for quantifying metalloendopeptidase activity (e.g., Pseudomonas aeruginosa LasB)[1] and the branched-chain amino acid preferring activity of the 20S proteasome[2]. However, when deployed in complex biological matrices like cell lysates, tissue homogenates, or lung sputum, these substrates frequently exhibit off-target cross-reactivity with abundant serine proteases.

As a Senior Application Scientist, I have designed this guide to objectively compare the kinetic behavior of Ala-Nba substrates across protease classes. By understanding the mechanistic causality behind this cross-reactivity, researchers can implement self-validating experimental workflows to accurately deconvolute target metalloprotease activity from serine protease background noise.

Mechanistic Insights: The Causality of Cross-Reactivity

To understand why a substrate designed for a metalloprotease cross-reacts with a serine protease, we must examine the enzyme-substrate interaction dynamics.

The Abz/Nba FRET pair relies on the internal cleavage of a peptide bond (typically Gly-Leu or Leu-Ala) to separate the fluorophore from the quencher, resulting in a measurable fluorescence increase at λex = 340 nm and λem = 415 nm[1][2]. While metalloproteases like LasB have a high affinity for the Gly-Leu bond, non-specific serine proteases (such as subtilisin and chymotrypsin) possess highly adaptable S1 and S1' binding pockets. These pockets readily accommodate the hydrophobic side chains of Leucine and Alanine present in the substrate sequence.

Native-state proteolysis studies have definitively shown that serine proteases like subtilisin can effectively digest Abz-Ala-Gly-Leu-Ala-Nba, leading to rapid product formation and subsequent product inhibition[3]. Furthermore, during the development of targeted LasB inhibitors, researchers must routinely screen against human neutrophil elastase (HNE)—a highly abundant serine protease in infection models—to ensure that the observed FRET signal reduction is due to true metalloprotease inhibition rather than off-target serine protease suppression[4].

Pathway Substrate Abz-AGLA-Nba (Quenched FRET) Protease Protease (LasB or Serine Protease) Substrate->Protease Active Site Binding Cleavage Cleavage at Gly-Leu Bond Protease->Cleavage Hydrolysis Product1 Abz-AG (Fluorescent) Cleavage->Product1 Ex: 340nm Em: 415nm Product2 LA-Nba (Quencher separated) Cleavage->Product2

FRET activation mechanism of Abz-AGLA-Nba substrate upon proteolytic cleavage.

Comparative Performance Data

The table below synthesizes the cross-reactivity profiles of standard Ala-Nba substrates against their intended targets versus common off-target serine proteases.

Protease ClassSpecific EnzymeSubstrate SequencePrimary Cleavage SiteReactivity ProfileRecommended Inhibitor for Deconvolution
Metalloendopeptidase P. aeruginosa LasBAbz-Ala-Gly-Leu-Ala-NbaGly-LeuTarget (High Affinity)EDTA, 1,10-Phenanthroline
Threonine Protease 20S ProteasomeAbz-Gly-Pro-Ala-Leu-Ala-NbaLeu-AlaTarget (High Affinity)Lactacystin, MG132
Serine Protease SubtilisinAbz-Ala-Gly-Leu-Ala-NbaGly-Leu / Leu-AlaHigh Cross-Reactivity PMSF, AEBSF
Serine Protease Human Neutrophil ElastaseAbz-Ala-Gly-Leu-Ala-NbaAla-Nba (Variable)Moderate Cross-Reactivity Sivelestat, PMSF
Serine Protease ChymotrypsinAbz-Ala-Gly-Leu-Ala-NbaLeu-AlaHigh Cross-Reactivity PMSF, Chymostatin

Experimental Methodology: A Self-Validating Deconvolution System

When working with crude lysates or in vivo samples, you cannot assume that an increase in FRET signal is solely derived from your target enzyme. The following protocol establishes a self-validating system using orthogonal chemical inhibitors to isolate and quantify specific protease activities.

Protocol: FRET-Based Kinetic Assay with Inhibitor Deconvolution

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl₂, 0.01% Triton X-100[4]. Note: Calcium is critical for metalloprotease stability, while Triton X-100 prevents non-specific substrate aggregation.

  • Substrate Stock: 10 mM Abz-AGLA-Nba in anhydrous DMSO.

  • Inhibitor Stocks:

    • Serine Protease Blocker: 100 mM PMSF in isopropanol.

    • Metalloprotease Blocker: 500 mM EDTA in water (pH 8.0).

2. Sample Aliquoting & Pre-incubation: Divide your complex biological sample into four distinct reaction wells (96-well or 384-well black opaque microplate):

  • Well A (Total Activity): Sample + Assay Buffer.

  • Well B (Serine-Isolated): Sample + 10 mM EDTA (Chelates Zn²⁺/Ca²⁺, neutralizing metalloproteases).

  • Well C (Metallo-Isolated): Sample + 1 mM PMSF (Covalently modifies the active-site serine, neutralizing serine proteases).

  • Well D (Background Control): Assay Buffer only (Measures substrate auto-hydrolysis).

Incubate the plate at 37°C for 15 minutes to allow the inhibitors to fully engage their respective targets.

3. Reaction Initiation & Kinetic Read:

  • Add the Abz-AGLA-Nba substrate to a final concentration of 10 µM in all wells.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Record the kinetic progress curve (λex = 340 nm; λem = 415 nm) every 30 seconds for 30 minutes at 37°C[1].

4. Data Interpretation (Causality Check):

  • Total Activity (Well A): Represents the combined cleavage by all active proteases.

  • True Metalloprotease Activity: Calculated by subtracting the slope (RFU/min) of Well B from Well A.

  • True Serine Protease Cross-Reactivity: Calculated by subtracting the slope of Well C from Well A.

  • Self-Validation Check: If the signal in Well B + Well C does not roughly equal Well A, suspect the presence of a third protease class (e.g., cysteine proteases) or inner-filter effects from the lysate.

Workflow Sample Complex Biological Sample (e.g., Cell Lysate / Sputum) Split Aliquot Sample Sample->Split Cond1 + EDTA / 1,10-Phenanthroline (Inhibits Metalloproteases) Split->Cond1 Cond2 + PMSF / AEBSF (Inhibits Serine Proteases) Split->Cond2 Cond3 No Inhibitor (Total Proteolytic Activity) Split->Cond3 Assay Add Abz-AGLA-Nba Substrate Measure Fluorescence (Ex:340/Em:415) Cond1->Assay Isolates Serine Activity Cond2->Assay Isolates Metallo Activity Cond3->Assay Baseline

Experimental workflow for deconvoluting metalloprotease and serine protease cross-reactivity.

References

  • Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone Source: PubMed / NIH URL:[Link]

  • Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Product Inhibition in Native-State Proteolysis Source: PMC - NIH URL:[Link]

  • Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models Source: PMC - NIH URL:[Link]

Sources

Quantifying Cleavage Efficiency of Ala-Nba Fluorogenic Probes: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of enzymology and drug development, accurately quantifying protease activity is foundational for screening inhibitors and profiling protein stability. For endopeptidases—enzymes that cleave internal peptide bonds rather than terminal residues—traditional fluorogenic substrates often fall short. This guide explores the mechanistic advantages, comparative performance, and experimental workflows for quantifying the cleavage efficiency of Ala-Nba (4-nitrobenzylamide) internally quenched fluorogenic probes.

These probes, typically paired with a 2-aminobenzoyl (Abz) fluorophore, have become the gold standard for characterizing complex proteolytic systems, including the branched-chain amino acid preferring peptidase (BrAAP) activity of the 20S proteasome[1], and for calibrating proteases in advanced biophysical assays like FASTpp[2].

Mechanistic Grounding: The Abz/Nba FRET System

The operational principle of Ala-Nba probes relies on Förster Resonance Energy Transfer (FRET). In an intact probe (e.g., Abz-Gly-Pro-Ala-Leu-Ala-Nba), the fluorescent emission of the N-terminal Abz donor is continuously absorbed and quenched by the C-terminal Nba acceptor due to their spatial proximity.

When a specific endopeptidase recognizes the internal sequence and hydrolyzes the target peptide bond (e.g., the Leu-Ala bond), the fluorophore and quencher diffuse apart. This disruption of FRET restores the Abz fluorescence, allowing the reaction velocity to be monitored dynamically in real-time[1].

FRET_Mechanism Substrate Intact Probe (Abz-Peptide-Nba) Fluorescence Quenched Products Cleaved Fragments (Abz-Peptide + Nba) Fluorescence Restored (λex=340nm, λem=415nm) Substrate->Products Enzymatic Cleavage Protease Protease (e.g., 20S Proteasome, Thermolysin) Protease->Substrate Catalyzes

Fig 1. FRET-based cleavage mechanism of Abz/Nba internally quenched fluorogenic probes.

Comparative Analysis: Ala-Nba vs. Alternative Probes

Selecting the correct probe architecture is dictated by the protease's active site topology. While AMC (7-amino-4-methylcoumarin) and pNA (p-nitroanilide) are ubiquitous, they require the reporter group to be directly attached to the P1 amino acid via an amide bond. This restricts them to measuring exopeptidase activity (cleavage at the extreme terminus).

Because Ala-Nba probes utilize FRET, the cleavage site can be flanked by amino acids on both the P and P' sides, making them indispensable for true endopeptidases.

Probe ArchitectureDetection ModalityCleavage PositionSensitivityPrimary Application
Abz / Nba (FRET) Fluorescence (λex 340 / λem 415)Endopeptidase (Internal)HighProteasome BrAAP activity, FASTpp calibration
AMC Fluorescence (λex 380 / λem 460)Exopeptidase (C-terminal)HighProteasome Chymotrypsin-like (ChT-L) activity
pNA Absorbance (405 nm)Exopeptidase (C-terminal)LowHigh-throughput, low-cost colorimetric screening
Cy3 / Cy5 (FRET) Fluorescence (Visible/NIR)Endopeptidase (Internal)Ultra-HighLive-cell imaging, deep tissue penetration

Experimental Methodology: Continuous Fluorometric Assay

To ensure scientific rigor, protease assays must be self-validating systems . Endpoint assays are prone to underestimating the catalytic rate (


) because they cannot verify if the reaction remained in the linear initial velocity (

) phase. The following continuous monitoring protocol guarantees accurate kinetic quantification.

Protocol_Workflow Prep 1. Reagent Preparation Equilibrate buffer & substrate to 37°C Baseline 2. Baseline Acquisition Record background fluorescence (5 min) Prep->Baseline Enzyme 3. Enzyme Addition Introduce protease to initiate cleavage Baseline->Enzyme Monitor 4. Continuous Monitoring Measure emission at 415 nm dynamically Enzyme->Monitor Analysis 5. Kinetic Analysis Calculate Initial Velocity (v0) & kcat/Km Monitor->Analysis

Fig 2. Self-validating continuous fluorometric assay workflow for kinetic quantification.

Step-by-Step Protocol

1. Buffer and Reagent Preparation (Causality: Environmental Control) Prepare the reaction buffer tailored to the target enzyme. For the 20S proteasome, use 20 mM HEPES (pH 8.0), 0.5 mM EDTA, and 0.035% SDS[1]. Causality: SDS is strictly required here as an artificial activator; it induces a conformational shift that opens the proteasome's axial pore, allowing the Ala-Nba substrate to enter the catalytic chamber[1].

2. Baseline Acquisition (Causality: Auto-hydrolysis Check) Add the Ala-Nba substrate (e.g., 10 µM final concentration) to the buffer in a thermojacketed cuvette or microplate at 37°C. Monitor fluorescence (λex = 340 nm, λem = 415 nm) for 5 minutes before adding the enzyme. Causality: This establishes a stable baseline and proves the substrate is not spontaneously degrading in the buffer.

3. Enzyme Addition and Continuous Monitoring Inject the protease (e.g., 2–10 µL of stock enzyme) to initiate the reaction. Record the increase in fluorescence continuously for 15–30 minutes. The continuous readout allows you to isolate the strictly linear portion of the curve to calculate the initial velocity (


), avoiding artifacts from substrate depletion or product inhibition.

4. Complete Hydrolysis Control (Causality: RFU Standardization) Relative Fluorescence Units (RFU) are arbitrary. To convert RFU/sec to µM/sec, you must determine the maximum possible fluorescence (


). Add an excess of a broad-spectrum protease (like porcine pancreatic elastase) to a parallel substrate sample to rapidly force 100% cleavage[1].
Calculation: Conversion Factor = [Total Substrate Concentration] / (

-

).

Advanced Applications in Structural Biology

Beyond basic inhibitor screening, Ala-Nba probes are critical validation tools in advanced biophysical workflows:

FASTpp (Fast Parallel Proteolysis)

FASTpp is used to determine the thermal stability of folded proteins in complex cell lysates by subjecting them to a temperature gradient in the presence of a thermostable protease, like Thermolysin[2]. To ensure the assay's validity, researchers must prove that Thermolysin remains catalytically active at extreme temperatures (up to 80°C). Ala-Nba probes (e.g., Abz-Ala-Gly-Leu-Ala-Nba) serve as unstructured model substrates. By monitoring the cleavage of the Ala-Nba probe across the thermal gradient, scientists confirm that the absence of target protein cleavage is due to the target's thermal stability, not the thermal inactivation of Thermolysin[2].

Pulse Proteolysis for Membrane Proteins

Investigating membrane protein unfolding requires harsh denaturants like SDS, which typically destroy protease activity. In pulse proteolysis, Subtilisin is used to digest unfolded states of proteins like bacteriorhodopsin[3]. Ala-Nba fluorogenic probes are utilized to continuously assay Subtilisin's cleavage efficiency in varying concentrations of SDS, validating that the protease maintains robust first-order kinetics even in highly denaturing environments[3].

References

  • Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp PLoS ONE
  • Kinetic Studies of the Branched Chain Amino Acid Preferring Peptidase Activity of the 20S Proteasome: Development of a Continuous Assay and Inhibition by Tripeptide Aldehydes and clasto-Lactacystin β-Lactone Biochemistry (ACS Public
  • Probing membrane protein unfolding with pulse proteolysis Journal of Molecular Biology (PubMed - NIH)

Sources

Safety Operating Guide

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for (S)-2-Amino-N-(4-nitro-benzyl)-propionamide , ensuring compliance with safety standards and regulatory requirements.

Executive Summary: Immediate Action Plan

Parameter Directive
Primary Hazard Irritant / Potential Toxin. Nitro-aromatic compounds are often toxic by ingestion and skin absorption.[1][2]
Disposal Method High-Temperature Incineration. Do NOT discharge into sink or sewer systems.[1]
Waste Stream Segregate as "Toxic Organic Waste" (Solid or Liquid).[1][2]
Spill Response Isolate area.[1] Wear nitrile gloves and N95/P100 mask.[1][2] Absorb liquids; sweep solids gently to avoid dust.[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical structure is vital for determining compatibility and waste classification.[1][2]

  • Chemical Name: (S)-2-Amino-N-(4-nitro-benzyl)-propionamide[1][2]

  • Structural Class: Amino acid amide derivative (L-Alanine derivative).[1][2]

  • Key Functional Groups:

    • Primary Amine: Basic, potential for salt formation (e.g., HCl salt).[1][2]

    • Nitro Group (

      
      ):  Associated with toxicity and potential thermal instability at high temperatures.[1][2]
      
    • Amide Bond: Stable under neutral conditions; hydrolyzes in strong acid/base.[1]

  • CAS Number Reference: While the specific CAS for the benzyl variant is rare, it is structurally analogous to L-Alanine 4-nitroanilide (CAS 31796-55-1) .[1][2] Safety protocols should default to the more rigorous standards applied to nitro-anilides.[1]

Risk Assessment (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3][4]

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[1][3][5][6]

Personal Protective Equipment (PPE)

Every disposal procedure must be performed with the following PPE to prevent exposure to nitro-aromatic residues.

  • Respiratory: Use a fume hood for all handling.[1] If dust formation is likely outside a hood, use an N95 or P100 particulate respirator .[1]

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) are effective for incidental contact.[1][2] Double-gloving is recommended during spill cleanup.[1]

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient for liquid waste pouring.[1][2]

Detailed Disposal Protocols

A. Solid Waste (Pure Compound or Excess Powder)[1][2]
  • Container: Collect in a dedicated, wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid - Organic Nitro Compound" .

  • Protocol:

    • Do not mix with oxidizers (e.g., permanganates, nitrates) to avoid energetic reactions.[1][2]

    • Seal the container tightly.[1][2][3][4][5][6][7]

    • Transfer to the institution's hazardous waste accumulation area for incineration .[1][2]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)[1][2]
  • Segregation:

    • Non-Halogenated: If dissolved in methanol, ethanol, or DMSO.[1]

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, or if the compound is an HCl salt.[1][2]

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the solution is strongly acidic or basic, provided this does not cause uncontrolled precipitation or heat.[1][2]

    • Pour into the appropriate "Organic Waste" carboy (Halogenated vs. Non-Halogenated).[1][2]

    • Critical: Do not fill containers >90% full to allow for thermal expansion.[1][2]

C. Aqueous Waste (Rinsate)[1][2]
  • Restriction: Strictly prohibited from sewer disposal. Nitro compounds are environmental toxins and can persist in water systems.[1]

  • Protocol: Collect all aqueous rinses (from glassware cleaning) into a separate "Aqueous Hazardous Waste" container labeled "Aqueous Waste with Trace Nitro-Organics" .

Disposal Decision Tree & Workflow

The following diagram illustrates the logical flow for segregating and disposing of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide waste.

DisposalWorkflow Start Waste Generation: (S)-2-Amino-N-(4-nitro-benzyl)-propionamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid SolidAction Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration SolidAction->Incineration Halogenated Contains Halogens? (DCM, Chloroform, HCl Salt) SolventCheck->Halogenated Organic Solvent AqueousWaste Aqueous Waste (Do NOT Drain) SolventCheck->AqueousWaste Water Based HaloWaste Halogenated Organic Waste (Red Label) Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Clear/Yellow Label) Halogenated->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration AqueousWaste->Incineration

Caption: Operational workflow for the segregation and disposal of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide waste streams.

Emergency Spill Procedures

  • Evacuate & Isolate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.[1]

    • Liquids: Use an inert absorbent (vermiculite or spill pads).[1][2] Do not use combustible materials like sawdust for nitro compounds.[1]

  • Clean Up: Place all contaminated materials into a heavy-duty hazardous waste bag or bucket. Label as "Spill Debris - Contains Nitro-Organics" .[1][2]

  • Decontamination: Wash the surface with soap and water; collect the wash water as hazardous waste.[1][2]

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not a specifically listed P- or U-list waste.[1] However, it must be characterized by the generator.[1][2]

    • Characteristic of Toxicity: If the waste extract contains contaminants above regulatory levels (unlikely for this specific pure compound, but possible if mixed).[1][2]

    • Generator Knowledge: You must declare it as Toxic based on the nitro-aromatic functionality.[1][2]

  • EPA Waste Code: If not ignitable (D001) or corrosive (D002), use the general code for Toxic Waste or the specific state-level code for organic laboratory chemicals (e.g., California's Code 352 for "Other organic solids").[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators: Managing Your Waste. [Link][2]

Sources

Personal protective equipment for handling (S)-2-Amino-N-(4-nitro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have engineered this guide to serve as a self-validating safety system for researchers and drug development professionals handling (S)-2-Amino-N-(4-nitro-benzyl)-propionamide . This compound, a specialized synthetic intermediate, presents unique toxicological challenges due to its nitroaromatic pharmacophore. Standard laboratory safety protocols are insufficient; handling this material requires a mechanistic understanding of its interaction with human physiology.

This guide moves beyond basic compliance, explaining the causality behind every required piece of Personal Protective Equipment (PPE) and operational protocol, ensuring that your laboratory maintains absolute safety and scientific integrity.

Chemical Hazard Profile & Toxicological Mechanisms

To safely handle (S)-2-Amino-N-(4-nitro-benzyl)-propionamide, one must first understand how it behaves at the molecular level. The primary hazard stems from the 4-nitrobenzyl moiety .

A wide variety of organic chemicals, specifically aromatic nitro compounds, are potent contact sensitizers and are readily absorbed through the skin[1]. Skin absorption can occur entirely unnoticed by the worker, which is particularly dangerous for non-volatile solid chemicals that can settle as dust on work surfaces and remain there for extended periods[1].

Once systemically absorbed (via dermal penetration or inhalation of dust), aromatic nitro compounds undergo hepatic metabolism. The nitro group is reduced by Cytochrome P450 enzymes to form a reactive N-hydroxyarylamine intermediate. This intermediate aggressively oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin[2]. Because methemoglobin cannot bind oxygen, accumulations greater than 1% of total hemoglobin substantially reduce the blood's oxygen-carrying capacity, leading to the "cyanosis-anemia syndrome" characterized by tissue hypoxia, dizziness, and cyanosis[2].

ToxicityMechanism Exposure Dermal / Inhalation Exposure Metabolism Hepatic Nitroreduction (CYP450 enzymes) Exposure->Metabolism Intermediate N-hydroxyarylamine Intermediate Metabolism->Intermediate Oxidation Hemoglobin Oxidation (Fe²⁺ → Fe³⁺) Intermediate->Oxidation Hypoxia Methemoglobinemia & Tissue Hypoxia Oxidation->Hypoxia

Mechanistic pathway of aromatic nitro compound-induced methemoglobinemia.

Quantitative Hazard Summary
ParameterCharacteristic / ValueOperational Implication
Molecular Structure Nitroaromatic + Primary AmineHigh risk of methemoglobinemia; acts as a contact sensitizer[3].
Physical State Solid / Crystalline PowderHigh risk of aerosolization and static cling during transfer.
Route of Entry Dermal, Inhalation, IngestionRequires comprehensive, multi-route barrier protection.
Target Organs Blood (Hemoglobin), Liver, SkinRequires biological monitoring for methemoglobin levels if accidental exposure occurs[2].

PPE Specification Matrix & Causality

Standard nitrile gloves and cotton lab coats are designed for incidental splash protection against mild solvents, not for prolonged contact with lipophilic aromatic nitro compounds. The following PPE matrix is engineered to eliminate single points of failure.

PPE CategorySpecification / MaterialScientific Rationale & Causality
Primary Gloves Butyl Rubber or Laminate (e.g., Silver Shield)Aromatic nitro compounds readily permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance against lipophilic aromatic rings, preventing transdermal absorption[2].
Inner Gloves Nitrile (4-6 mil)Serves as a secondary barrier and provides dexterity when the bulky outer gloves are temporarily removed for fine motor tasks within the fume hood.
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particles. The respiratory tract offers a massive surface area for systemic absorption, bypassing first-pass skin barriers[1].
Eye Protection Indirect-vented Chemical GogglesPrevents localized irritation and systemic absorption through the highly vascularized ocular mucosa.
Body Tyvek Lab Coat with Elastic CuffsNon-woven polyethylene prevents fine dust from embedding in standard woven cotton lab coats, eliminating the risk of chronic, unnoticed exposure[1].

Standard Operating Procedures: Handling & Execution

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains a verification check to ensure the integrity of the safety barrier before proceeding.

Protocol: Safe Weighing and Transfer
  • Environmental Setup : Conduct all open-container handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure.

    • Validation Checkpoint: Verify the inward face velocity is between 75-100 feet per minute (fpm) using the digital airflow monitor. Do not proceed if the alarm is active.

  • PPE Donning : Inspect and don double gloves (inner nitrile, outer butyl rubber), Tyvek sleeves, and chemical splash goggles.

  • Static Mitigation : Use an anti-static bar or zero-stat gun on the weighing spatula and the anti-static weigh boat.

    • Causality: (S)-2-Amino-N-(4-nitro-benzyl)-propionamide powder can hold static charges. Static cling increases the risk of sudden aerosolization when the spatula approaches the weigh boat, potentially breaching the respiratory safety threshold.

  • Transfer Execution : Carefully open the source container. Using a micro-spatula, transfer the required mass to the weigh boat. Keep the drop distance under 2 inches to prevent dust generation.

  • Secondary Containment : Cap the source container immediately. Transfer the weigh boat into a secondary containment vessel (e.g., a sealed conical tube or Schott bottle) before removing it from the BSC.

    • Validation Checkpoint: Visually inspect the exterior of the secondary container for any stray powder. Wipe the exterior with a damp cloth before transport.

  • Decontamination : Wipe down the balance and BSC surfaces with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a dry wipe. Dispose of wipes in the hazardous solid waste bin.

Emergency Spill Response & Containment

In the event of a spill, standard sweeping will aerosolize the nitroaromatic powder, drastically increasing inhalation risks. The following workflow must be strictly adhered to.

SpillWorkflow Step1 1. Evacuate & Isolate Secure a 5-meter radius Step2 2. Don Maximum PPE Respirator & Butyl Gloves Step1->Step2 Step3 3. Suppress Dust Cover with damp absorbent Step2->Step3 Step4 4. Mechanical Recovery Use non-sparking tools Step3->Step4 Step5 5. Chemical Decontamination Wash with 10% bleach/soap Step4->Step5 Step6 6. Hazardous Waste Seal in UN-rated drums Step5->Step6

Step-by-step emergency workflow for aromatic nitro compound spills.

Spill Recovery Methodology
  • Isolate : Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the facility.

  • Dust Suppression : Do NOT use a standard vacuum. Gently cover the spilled powder with a commercially available inert, damp absorbent pad or slightly wet sand.

    • Causality: Wetting the powder increases its mass and cohesion, preventing it from becoming airborne during mechanical recovery.

  • Recovery : Use a disposable plastic scoop to collect the dampened material. Place it into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination : Wash the spill area with a mixture of water and a strong laboratory detergent. Aromatic nitro compounds are highly lipophilic; water alone will not solubilize the residue.

Waste Disposal Protocols

Because of the potential for environmental toxicity and the risk to downstream waste-handling personnel, (S)-2-Amino-N-(4-nitro-benzyl)-propionamide cannot be disposed of via standard biohazard or municipal waste streams.

Waste StreamDisposal Methodology
Solid Chemical Waste Seal unused or degraded powder in its original container. Place inside a secondary UN-rated high-density polyethylene (HDPE) drum. Label explicitly as "Toxic Solid, Organic, N.O.S. (Contains Aromatic Nitro Derivative)".
Contaminated PPE & Wipes Place all Tyvek suits, gloves, and cleaning wipes into a dedicated, heavy-duty hazardous waste bag. Do not mix with general lab trash.
Liquid Waste (Aqueous/Organic) Collect any solvent washings or reaction filtrates in a dedicated, chemically compatible carboy (e.g., PTFE or glass). Ensure the container is kept away from reducing agents, as aromatic nitro compounds can react vigorously with hydrides or sulfides[4].

References

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Methemoglobinemia due to Occupational Exposure to Dinitrobenzene -- Ohio, 1986 Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Dinitrotoluenes (DNT) (85-109) Source: National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

Sources

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